BOC-3,3'-IMINODIPROPYLAMINE
Description
The exact mass of the compound Tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H25N3O2 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14-9-5-8-13-7-4-6-12/h13H,4-9,12H2,1-3H3,(H,14,15) |
InChI Key |
DZFPOUXCPWBUDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-Boc-3,3'-iminodipropylamine (CAS 106928-86-7)
A Structural Keystone for Linker Chemistry and Supramolecular Scaffolds
Executive Summary & Chemical Architecture
CAS Number: 106928-86-7
Common Names: tert-Butyl bis(3-aminopropyl)carbamate;
The "Masked" Symmetry
CAS 106928-86-7 is not merely a reagent; it is a strategic scaffold in medicinal chemistry.[1] Structurally, it consists of a symmetric dipropylenetriamine backbone where the central secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1]
Why this specific architecture matters:
-
Regiocontrol: In polyamine synthesis, the central secondary amine is often the most nucleophilic or basic site.[1] Masking it with a Boc group forces reactivity to the terminal primary amines, allowing for controlled, symmetric functionalization (e.g., attaching two identical ligands).[1]
-
Solubility & Tuning: In PROTAC (Proteolysis Targeting Chimera) design, the central nitrogen—once deprotected—provides a "handle" to attach solubility-enhancing tags or to modulate the pKa of the linker, a critical factor in cell permeability.[1]
-
Linker Geometry: The propyl chains provide a specific spatial separation (approx. 10–12 Å fully extended), often superior to ethyl chains for avoiding steric clash in ternary complexes.[1]
Synthesis Strategy: The "Pre-Protection" Advantage[1]
Expertise Note: A common error in the lab is attempting to synthesize this molecule by directly reacting dipropylenetriamine with Boc anhydride.[1] This invariably leads to a statistical mixture of mono-terminal, di-terminal, and central protected species, requiring tedious chromatographic separation.[1]
The Superior Route: Nitrile Reduction The most robust, self-validating protocol involves protecting the precursor before forming the amines.[1] This guarantees regioselectivity.[1]
Workflow Visualization (DOT)
Figure 1: Regioselective synthesis pathway avoiding statistical byproduct mixtures.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl bis(3-aminopropyl)carbamate via catalytic hydrogenation.
Phase 1: N-Boc Protection of Bis(2-cyanoethyl)amine
Rationale: The secondary amine in bis(2-cyanoethyl)amine is the only nucleophile present, ensuring 100% regioselectivity.[1]
-
Setup: Charge a round-bottom flask with bis(2-cyanoethyl)amine (1.0 eq) and dichloromethane (DCM).
-
Addition: Add Di-tert-butyl dicarbonate (
, 1.1 eq) dropwise at 0°C. -
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Validation (TLC): Check consumption of starting amine. The product is less polar.[1]
-
Workup: Wash with weak citric acid (to remove trace amine), then brine. Dry over
.[1] -
Yield: Typically >95% as a viscous oil.[1]
Phase 2: Catalytic Hydrogenation (The Critical Step)
Rationale: Reducing the nitrile groups to primary amines while keeping the Boc group intact requires specific conditions to prevent secondary amine formation (polymerization).[1]
Reagents:
-
Substrate:
-Boc-bis(2-cyanoethyl)amine[1] -
Catalyst: Raney Nickel (active) or
(Adams' catalyst)[1] -
Solvent: Methanolic Ammonia (7N
in MeOH)[1][2]-
Why Ammonia? It suppresses the formation of secondary amines during reduction by shifting the equilibrium away from imine coupling.[1]
-
Procedure:
-
Safety: Purge autoclave/Parr shaker with
to remove oxygen (Raney Ni is pyrophoric).[1] -
Loading: Dissolve intermediate in methanolic ammonia. Add catalyst (10-20 wt%).[1]
-
Pressurization: Charge with
gas to 50–60 psi. -
Reaction: Shake/Stir at RT for 12–24 hours.
-
Filtration: Filter through a Celite pad (under inert atmosphere if using Raney Ni) to remove catalyst.[1]
-
Purification: Concentrate in vacuo. The residue is usually pure enough for use.[1] If not, Kugelrohr distillation or vacuum distillation is possible, though high heat can degrade the Boc group.[1]
Quality Control (Self-Validation):
-
1H NMR (
): Look for the diagnostic Boc singlet at ~1.44 ppm (9H) and the disappearance of the triplet at ~2.6 ppm (characteristic of adjacent to nitrile).[1] -
Mass Spec: ESI+ should show
.[1]
Applications in Drug Discovery[1][3][4]
A. PROTAC Linker Design
In Targeted Protein Degradation (TPD), the linker is not passive.[1] It dictates the ternary complex stability.[1][] CAS 106928-86-7 offers a "Y-shaped" or linear architecture depending on usage.[1]
Mechanism:
-
Linear Linker: Use the terminal amines to connect the E3 ligase ligand (e.g., Thalidomide) and the Target Protein ligand.[1]
-
Solubility Modulation: After linker assembly, the central Boc group is removed (TFA/DCM).[1] The revealed secondary amine is then alkylated or pegylated to improve water solubility—a major bottleneck in PROTAC development.[1]
B. Dendrimers and Lipid Nanoparticles (LNPs)
This molecule serves as a "Generation 0" core for dendrimers.[1]
-
Gene Delivery: The protonatable nitrogens (after deprotection) assist in endosomal escape via the "proton sponge" effect.[1]
-
LNP Synthesis: Reacting the terminal amines with long-chain epoxides or acyl chlorides creates ionizable lipids used in mRNA delivery systems.[1]
Application Workflow (DOT)[1]
Figure 2: Workflow for utilizing the linker in PROTAC synthesis.
Quantitative Data & Properties
| Property | Value | Relevance |
| Physical State | Viscous Colorless/Pale Yellow Oil | Easy to handle liquid; may solidify in freezer.[1] |
| Boiling Point | ~135°C (at 0.1 mmHg) | High boiling point; difficult to distill without vacuum.[1] |
| pKa (Conjugate Acid) | ~10.5 (Terminal Amines) | Highly basic; forms salts readily.[1] |
| Solubility | DCM, MeOH, DMSO, Water (Partial) | Compatible with standard organic synthesis solvents.[1] |
| Stability | Stable at RT; Boc sensitive to acid.[1] | Avoid strong acids during storage.[1] |
Safety & Handling (SDS Summary)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Handling: Wear nitrile gloves and safety glasses.[1] Perform synthesis in a fume hood, especially when using methanolic ammonia (inhalation hazard).[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric
.[1]
References
-
Denton, T. T., et al. (2007).[1] "Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines." Journal of Organic Chemistry.
-
Steinebach, C., et al. (2020).[1] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.
-
BenchChem. (2025).[1] "The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block." Technical Whitepaper.
-
CymitQuimica. (2025).[1][2] "CAS 75178-96-0 and 106928-86-7 Technical Data."[1]
-
BroadPharm. (2024).[1] "PROTAC Linker Design and E3 Ligase Ligand-Linker Conjugation."
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An In-depth Technical Guide to the Physical Properties and Solubility of N-Boc-3,3'-iminodipropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3,3'-iminodipropylamine is a versatile bifunctional molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As a derivative of 3,3'-iminodipropylamine, it features a central secondary amine and two propyl chains, with one of the terminal primary amines protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective functionalization of the remaining free amine, making it a valuable building block for the synthesis of complex molecules, including polyamine analogues, pharmaceutical intermediates, and novel polymers.
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-3,3'-iminodipropylamine, with a particular focus on its solubility characteristics. Understanding these fundamental properties is crucial for its effective handling, storage, and application in various experimental settings.
Molecular Structure and its Influence on Properties
The molecular structure of N-Boc-3,3'-iminodipropylamine, with its combination of a lipophilic Boc group and hydrophilic amine functionalities, dictates its physicochemical behavior. The Boc group, being bulky and nonpolar, significantly influences the molecule's steric hindrance and solubility profile compared to its parent compound, 3,3'-iminodipropylamine.
Physical Properties
The physical properties of N-Boc-3,3'-iminodipropylamine are essential for its practical application in the laboratory. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on the parent compound, 3,3'-iminodipropylamine, and structurally related N-Boc protected amines.
Table 1: Physical Properties of 3,3'-iminodipropylamine (Parent Compound)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₇N₃ | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 240.6 °C (465.1 °F) at 760 mmHg | [1] |
| Melting Point | -14.5 °C (5.9 °F) | [1] |
| Density | 0.9307 g/cm³ at 20 °C (68 °F) | [1] |
| Flash Point | 79.4 °C (175 °F) | [1] |
| Vapor Pressure | 0.04 mmHg | [1] |
The introduction of the Boc group to form N-Boc-3,3'-iminodipropylamine will increase its molecular weight and is expected to raise its boiling point and melting point due to increased van der Waals forces. The density is likely to be comparable to or slightly higher than the parent compound.
Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. The presence of both a nonpolar Boc group and polar amine groups gives N-Boc-3,3'-iminodipropylamine an amphiphilic character.
General Solubility of Boc-Protected Amines:
Boc-protected amines generally exhibit good solubility in a wide range of organic solvents.[3][4] They are often soluble in polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Solubility in polar protic solvents like methanol and ethanol is also common, although it can be influenced by the overall polarity of the molecule.[5] Their solubility in water is typically low, a consequence of the hydrophobic nature of the Boc group.[3] However, the presence of free amine groups in N-Boc-3,3'-iminodipropylamine may impart some aqueous solubility, particularly at acidic pH where the amines are protonated.
Predicted Solubility of N-Boc-3,3'-iminodipropylamine:
Based on its structure, the following solubility profile can be predicted:
-
High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone.
-
Moderate Solubility: Methanol, Ethanol, Isopropanol.
-
Low to Insoluble: Water, Hexanes, Petroleum Ether.
Table 2: Predicted Solubility of N-Boc-3,3'-iminodipropylamine
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane | Very Soluble | A polar aprotic solvent that effectively solvates both the polar and nonpolar regions of the molecule. |
| Methanol | Soluble | A polar protic solvent that can hydrogen bond with the amine groups.[6] |
| Water | Sparingly Soluble | The hydrophobic Boc group limits solubility, though the amine groups provide some polarity. |
| Hexane | Insoluble | A nonpolar solvent that cannot effectively solvate the polar amine functionalities. |
| Ethyl Acetate | Very Soluble | A moderately polar solvent that provides a good balance for solvating the amphiphilic molecule.[3] |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of N-Boc-3,3'-iminodipropylamine, a standardized experimental protocol should be followed.
Objective: To determine the approximate solubility of N-Boc-3,3'-iminodipropylamine in various solvents at a given temperature (e.g., 25 °C).
Materials:
-
N-Boc-3,3'-iminodipropylamine
-
A selection of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Temperature-controlled environment (e.g., water bath or incubator)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Boc-3,3'-iminodipropylamine to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.
-
-
Separation of Undissolved Solute:
-
Allow the vials to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial to avoid transferring any solid particles.
-
-
Quantification of Dissolved Solute:
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved N-Boc-3,3'-iminodipropylamine by subtracting the initial weight of the empty vial from the final weight.
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Safety and Handling
-
Corrosivity: The parent amine is corrosive.[2][7] While the Boc group may mitigate this slightly, the compound should still be considered a potential skin and eye irritant.
-
Handling: Always handle N-Boc-3,3'-iminodipropylamine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
N-Boc-3,3'-iminodipropylamine is a valuable synthetic intermediate with a predictable set of physical and solubility properties based on its molecular structure. Its amphiphilic nature, with a nonpolar Boc group and polar amine functionalities, results in good solubility in a range of common organic solvents and limited solubility in water. A thorough understanding of these properties, coupled with safe handling practices, is essential for the successful application of this compound in research and development. The provided experimental protocol offers a reliable method for the precise determination of its solubility in various solvent systems.
References
-
PubChem. Bis(3-aminopropyl)amine. National Center for Biotechnology Information. [Link]
-
PubChem. 3,3'-Iminodipropionitrile. National Center for Biotechnology Information. [Link]
-
Chemsrc. tert-Butyl (3-aminopropyl)carbamate. [Link]
-
PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Cheméo. Chemical Properties of 3,3'-Iminobispropylamine (CAS 56-18-8). [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
CAS Common Chemistry. 1-Propanaminium, N,N,N,2-tetramethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-, chloride (1:1). [Link]
-
NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
NIST. Physico-chemical constants. [Link]
-
PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
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- 1. Bis(3-aminopropyl)amine | C6H17N3 | CID 5942 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. echemi.com [echemi.com]
An In-depth Technical Guide: The Strategic Difference Between BOC-3,3'-iminodipropylamine and Native Dipropylenetriamine
This guide provides a comprehensive analysis of the fundamental differences, strategic applications, and chemical handling of native dipropylenetriamine (DPTA) versus its tert-butyloxycarbonyl (BOC) protected counterpart, BOC-3,3'-iminodipropylamine. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize polyamine scaffolds in the design of complex molecules.
Introduction: Unlocking the Potential of a Polyamine Workhorse
Dipropylenetriamine (also known as N-(3-aminopropyl)-1,3-propanediamine or Norspermidine) is a versatile and economically significant building block in chemical synthesis.[1] Its structure, featuring two primary amines and one secondary amine, offers multiple points for chemical modification. This multi-functionality, however, presents a significant challenge: a lack of reactivity control. In reactions such as alkylation or acylation, native DPTA reacts non-selectively, leading to complex product mixtures that are difficult to separate and characterize. This severely limits its utility in applications requiring precise molecular architecture, such as pharmaceutical development and the creation of advanced polymers.
To overcome this hurdle, synthetic chemists employ a powerful strategy: protecting group chemistry . By temporarily masking the most reactive amine, the secondary amine, with a tert-butyloxycarbonyl (BOC) group, we transform the unruly native molecule into a highly controlled, sequential building block: This compound . This guide will dissect the profound impact of this single modification, explaining how it alters the molecule's properties and unlocks its full synthetic potential.
The Core Molecules: A Structural and Reactivity Overview
A molecule's function is dictated by its structure. The differences between DPTA and its BOC-protected form are stark and are the foundation of their distinct applications.
-
Native Dipropylenetriamine (DPTA) : A colorless to yellow liquid with a characteristic amine-like odor, DPTA is highly reactive.[1] The central secondary amine is generally more nucleophilic than the two terminal primary amines due to the electron-donating effect of the two alkyl chains. This makes it the most likely site of initial reaction, but the primary amines are close in reactivity, leading to poor selectivity. It is completely miscible in water and reacts exothermically with acids.[2][3]
-
This compound : In this derivative, the central secondary amine is converted into a carbamate. This transformation has two critical consequences:
-
Deactivation : The lone pair of electrons on the secondary nitrogen is delocalized into the adjacent carbonyl group of the BOC protector. This significantly reduces its nucleophilicity and basicity, effectively "turning off" its reactivity under most conditions.
-
Steric Hindrance : The bulky tert-butyl group provides a physical shield, further preventing reagents from accessing the central nitrogen.
-
This leaves the two terminal primary amines as the only available reactive sites, enabling clean, predictable, and selective functionalization.
dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Dipropylenetriamine dpta_label [label="Dipropylenetriamine (DPTA)", pos="1.5,1.5!", fontcolor="#202124"]; dpta [label=<
>, pos="1.5,0!"];
// this compound boc_label [label="this compound", pos="5.5,1.5!", fontcolor="#202124"]; boc [label=<
>, pos="5.5,0!"]; } dot Caption: Chemical structures of native Dipropylenetriamine and its BOC-protected form.
Comparative Physicochemical Properties
The addition of the BOC group fundamentally alters the physical properties of the molecule, which has significant implications for reaction conditions, solvent choice, and purification methods.
| Property | Dipropylenetriamine (DPTA) | This compound | Rationale for Difference |
| Molecular Weight | 131.22 g/mol [1] | 231.33 g/mol | Addition of the C5H9O2 (BOC) group. |
| Boiling Point | ~237-240 °C @ 760 mmHg[1] | Higher (exact value varies) | Increased molecular weight and size lead to stronger van der Waals forces. |
| Solubility in Water | Completely miscible[2] | Significantly lower | The large, nonpolar BOC group reduces the molecule's overall polarity and ability to hydrogen bond with water. |
| Solubility (Organic) | Soluble in ethanol, ether[1] | Highly soluble in common organic solvents (DCM, EtOAc, THF). | Increased lipophilicity due to the BOC group. |
| pKa | Multiple values (~9.5-10.7) for the three amine groups.[1][2] | pKa of primary amines is similar to DPTA; the secondary amine's basicity is negligible. | The carbamate nitrogen is non-basic. |
| Handling Hazards | Corrosive, toxic, causes severe skin burns.[1][4] | Irritant; less corrosive than DPTA, but still requires careful handling.[5] | Masking the highly reactive secondary amine reduces overall corrosivity. |
The Synthetic Workflow: Protection, Selective Functionalization, and Deprotection
The utility of this compound is realized in a three-stage strategic workflow. This approach transforms a challenging, non-selective reaction into a controlled, high-yield process.
Experimental Protocol 1: Synthesis of this compound
Objective: To selectively protect the secondary amine of dipropylenetriamine using di-tert-butyl dicarbonate ((Boc)₂O).
Causality: This protocol leverages the higher nucleophilicity of the secondary amine. The reaction is performed under controlled temperature to prevent side reactions and ensure high selectivity. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.
Materials:
-
Dipropylenetriamine (DPTA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve dipropylenetriamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred DPTA solution over 30-60 minutes, ensuring the temperature remains at 0 °C. The amine attacks the carbonyl of the (Boc)₂O, leading to the formation of the carbamate.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting DPTA is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted (Boc)₂O byproducts) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or solid, can be purified by column chromatography on silica gel if necessary.
Self-Validation: The success of the synthesis is confirmed by NMR spectroscopy (disappearance of the secondary amine proton, appearance of the characteristic tert-butyl proton signal at ~1.4 ppm) and Mass Spectrometry (observation of the correct molecular ion peak for the BOC-protected product).
Experimental Protocol 2: Deprotection of the BOC Group
Objective: To remove the BOC protecting group to regenerate the free secondary amine after selective functionalization has been achieved at the primary amines.
Causality: The BOC group is specifically designed to be labile under acidic conditions.[7] Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen of the carbamate, weakening the C-O bond and leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[8][9]
Materials:
-
N-BOC protected amine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a basic ion-exchange resin[10]
-
Rotary evaporator
Procedure:
-
Dissolve the BOC-protected amine (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).
-
To the stirred solution, add TFA (5-10 eq) dropwise. Effervescence (release of CO₂) should be observed.[8]
-
Stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product will be the TFA salt.
-
To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Caution: CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Alternatively, for sensitive substrates, the crude TFA salt can be dissolved in a suitable solvent (e.g., methanol) and passed through a column of a basic ion-exchange resin to yield the free amine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final deprotected product.
Self-Validation: Successful deprotection is confirmed by the disappearance of the tert-butyl signal in the ¹H NMR spectrum and the reappearance of the secondary N-H proton signal. Mass spectrometry will show the expected lower molecular weight of the deprotected amine.
Applications in Drug Development and Advanced Materials
The ability to selectively functionalize dipropylenetriamine opens up a vast design space for complex molecules.
-
Drug Conjugation and Delivery: Polyamines are crucial in cellular physiology.[11] The DPTA scaffold can be used to link therapeutic agents to targeting moieties. Using the BOC-protected intermediate, one primary amine can be attached to a drug, the other to a cell-penetrating peptide, and after deprotection, the central amine can be used to modify solubility or attach a third functional group.
-
Antineoplastic and Antimalarial Agents: Derivatives of polyamines have shown promise as antitumor and antimalarial agents.[3][12][13] The precise control offered by BOC chemistry allows for the systematic synthesis of libraries of analogues to probe structure-activity relationships (SAR).
-
Advanced Polymers and Resins: In materials science, DPTA is used as a curing agent for epoxy resins.[1] By using a BOC-protected version, chemists can create prepolymers with defined architectures, then deprotect the secondary amine for a final cross-linking step, leading to materials with highly controlled and uniform properties.
-
CO₂ Capture: Functionalized polyamines are being explored for carbon capture technologies due to their ability to chemically bind CO₂.[14] BOC-protection allows for the synthesis of polymers with precisely spaced primary amines on a backbone, optimizing the material's efficiency and capacity for CO₂ absorption.
Conclusion
The strategic application of a BOC protecting group transforms dipropylenetriamine from a simple, non-selective commodity chemical into a sophisticated and precise synthetic intermediate. The key difference lies not just in the chemical structure, but in the control it confers upon the synthetic chemist. By deactivating the most reactive site, this compound enables regioselective modifications that are impossible with the native triamine. This control is the cornerstone of its value in the rational design of pharmaceuticals, complex molecular probes, and advanced functional materials, underscoring the power of protecting group chemistry in modern organic synthesis.
References
-
LookChem. DIPROPYLENETRIAMINE - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. Available at: [Link]
-
Covalent Chemical. TETRAMETHYLDIPROPYLENETRIAMINE. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8902, Dipropylamine. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Available at: [Link]
- Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82728, Dimethyldipropylenetriamine. Available at: [Link]
-
Agostinelli, E., et al. (2019). Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 635-646. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
ResearchGate. Reactional selectivity with multivalent polyamines. Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
Zhang, L., et al. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. Catalysis Letters, 148, 1534-1542. Available at: [Link]
-
Patsnap. Synthesis method for N-Boc-3-piperidone - Eureka. Available at: [Link]
-
Reddy, G. V., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(21), 5894–5897. Available at: [Link]
-
The Good Scents Company. dipropylene triamine. Available at: [Link]
-
Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Physiology, 33(3), 196-207. Available at: [Link]
-
Perreux, L., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecules, 8(2), 273-280. Available at: [Link]
-
Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. Available at: [Link]
-
Nawój, A., & Modranka, R. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6569. Available at: [Link]
-
ACS Publications. Effect of Headspace CO2 in Hydrothermal Carbonization of Loblolly Pine for In Situ Functionalization and Its Impact on Carbon Capture. Langmuir. Available at: [Link]
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- 14. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of BOC-Protected Secondary Amines: A Mechanistic & Kinetic Guide
Executive Summary
The tert-butyloxycarbonyl (Boc) moiety serves as a cornerstone in peptide synthesis and medicinal chemistry, primarily due to its orthogonality to base-labile groups (like Fmoc) and catalytic hydrogenolysis (like Cbz).[1] However, when applied to secondary amines , the Boc group exhibits unique thermodynamic and kinetic behaviors distinct from primary amines.
This guide addresses the physicochemical realities of Boc-protected secondary amines, focusing on their rotameric thermodynamics (conformational heterogeneity), thermal limits , and the mechanistic kinetics of their deprotection. It is designed for researchers requiring precise control over stability during multi-step synthesis and analysis.
The Physicochemical Basis of Stability
To understand the stability of Boc-protected secondary amines, one must distinguish between thermodynamic stability (the energy difference between reactants and products) and kinetic stability (the activation energy barrier preventing spontaneous decomposition).
Electronic Stabilization vs. Steric Strain
The Boc group forms a carbamate linkage. In secondary amines (
-
Resonance Stabilization: This conjugation (
14-18 kcal/mol resonance energy) makes the nitrogen less nucleophilic and the carbonyl less electrophilic compared to esters. -
Steric Destabilization: Unlike primary amines, secondary amines introduce significant steric bulk (
) adjacent to the bulky tert-butyl group. This "A-strain" (allylic strain) raises the ground-state energy of the protected amine, making it thermodynamically closer to the transition state for deprotection compared to primary analogs.
The Entropy Factor
The decomposition of a Boc-protected amine is highly favorable entropically:
Conformational Thermodynamics: The Rotamer Challenge
A critical, often overlooked aspect of Boc-secondary amines is rotamerism . Due to the partial double bond character of the carbamate N-C bond, rotation is restricted, leading to distinct cis (E) and trans (Z) conformers observable by NMR.
The E/Z Equilibrium
For secondary amines, the steric clash between the tert-butyl group and the N-alkyl substituents often leads to a mixture of rotamers, unlike primary amines which predominantly adopt the trans (Z) conformation.
-
Implication for NMR: Signals often appear doubled or broadened at room temperature, complicating structural verification.
-
Implication for Reactivity: The two rotamers may have different steric accessibilities, affecting reaction rates in subsequent steps (e.g., alkylation or acylation of distal groups).
Visualization of Rotameric Interconversion
Figure 1: Rotameric interconversion showing the energetic barrier due to N-C(O) resonance.
Chemical Stability & Deprotection Kinetics
The "Boc" group is defined by its acid lability.[1][2] However, the rate of this deprotection is heavily influenced by the nature of the amine (primary vs. secondary) and the solvent dielectric constant.
Mechanism of Acidolysis
The reaction follows an
Key Insight for Secondary Amines: Secondary N-Boc amines often deprotect faster than primary amines.[3] The increased steric bulk around the nitrogen destabilizes the ground state (relief of strain upon fragmentation) and can stabilize the developing positive charge on the nitrogen in the transition state.
Visualization of Acid-Catalyzed Deprotection
Figure 2: The stepwise mechanism of acid-catalyzed Boc cleavage. RDS = Rate Determining Step.
Thermal Stability Profile
While Boc is "stable" at room temperature, it is thermally labile. This is critical for processes requiring high heat (e.g., microwave synthesis).
| Parameter | Value / Condition | Notes |
| Onset of Decomposition | ~130°C - 150°C | Pure thermal elimination (no acid). |
| Safe Working Limit | < 100°C | For prolonged reactions.[4] |
| Solvent Effect | TFE/MeOH accelerates thermal cleavage | Polar protic solvents stabilize the transition state. |
| Secondary vs. Primary | Secondary is less thermally stable | Steric relief drives faster elimination. |
Data Source: Thermal deprotection of secondary N-Boc amines in trifluoroethanol (TFE) at 150°C is significantly more efficient (higher conversion) than primary amines, confirming the steric acceleration effect [1].
Experimental Protocols
Protocol A: Determination of Rotational Barrier ( ) via VT-NMR
Use this protocol to determine if peak doubling is due to rotamers or impurities.
-
Sample Prep: Dissolve 10-20 mg of Boc-amine in 0.6 mL DMSO-d6 or Toluene-d8 (high boiling point solvents).
-
Initial Scan: Acquire a 1H NMR spectrum at 298 K. Identify the split signals (usually N-CH or Boc-t-Bu protons).
-
Heating Phase: Increase probe temperature in 10 K increments.
-
Coalescence (
): Observe the temperature where the two peaks merge into a single broad peak.[5] -
Calculation: Use the Eyring equation approximation at coalescence:
-
Where
is coalescence temp (Kelvin) and is the peak separation (Hz) at the slow exchange limit (low temp).
-
Protocol B: Controlled Acidolytic Deprotection (Kinetic Profiling)
Use this for optimizing deprotection of sensitive substrates.
-
Preparation: Dissolve Boc-amine (0.5 mmol) in DCM (5 mL).
-
Scavenger Addition: Add triethylsilane (TES) (1.0 mmol) if the substrate contains electron-rich aromatics (to scavenge t-butyl cations and prevent alkylation).
-
Acid Introduction: Add TFA (5 mL) dropwise at 0°C.
-
Monitoring:
-
Aliquots (50 µL) are quenched into sat. NaHCO3 at t=5, 15, 30, 60 min.
-
Analyze via HPLC-MS to determine
.
-
-
Workup: Once conversion >98%, concentrate in vacuo. Do not heat above 40°C during concentration to avoid side reactions with the carbamic acid intermediate.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Source: Organic Process Research & Development (ACS). URL:[Link]
-
Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library. URL:[Link]
-
Kinetics and mechanism of N-Boc cleavage. Source: Journal of Organic Chemistry (PubMed/NIH). URL:[Link]
-
Dynamic 1H NMR Study of the Barrier to Rotation about the C-N Bond. Source: ResearchGate / Journal of Chemical Research. URL:[Link]
Sources
commercial suppliers and purity grades of BOC-3,3'-iminodipropylamine
The following technical guide is structured to provide an authoritative, field-validated analysis of N-Boc-3,3'-iminodipropylamine (CAS 82409-04-9). It deviates from standard templates to address the specific challenges of sourcing, verifying, and utilizing this polyamine linker in drug development.
CAS: 82409-04-9 | Role: Heterobifunctional Polyamine Linker
Part 1: Chemical Identity & Structural Precision
In the context of commercial sourcing, "BOC-3,3'-iminodipropylamine" is a chemically ambiguous trade name that frequently leads to procurement errors. It is critical to distinguish between the terminal-protected and central-protected isomers.
The commercially dominant species, and the focus of this guide, is the terminal mono-Boc derivative.
Core Specifications
-
Preferred IUPAC Name: tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate[1]
-
Molecular Formula:
[1] -
Molecular Weight: 231.34 g/mol [1]
-
Structural Logic: The molecule consists of a dipropylenetriamine backbone where one primary amine is protected by a Boc group, leaving one secondary amine and one primary amine free. This desymmetrization is vital for stepwise synthesis (e.g., PROTAC linkers).
The Isomer Trap (Critical Warning)
Researchers often confuse CAS 82409-04-9 with the central protected isomer (tert-butyl bis(3-aminopropyl)carbamate).
-
Target (CAS 82409-04-9): Linear desymmetrization (
). -
Isomer (Rare/Custom): Central protection (
).
Validation Rule: Always verify the structure via NMR or requesting the specific CAS 82409-04-9. Do not rely solely on the name "Boc-dipropylenetriamine."
Part 2: Commercial Supply & Purity Grades
Sourcing this compound requires navigating a landscape of "building block" suppliers. Unlike common solvents, this is a specialty linker often synthesized on-demand or stocked in small batches.
Supplier Tiering & Reliability
| Supplier Tier | Typical Purity | Application Context | Key Vendors (Examples) |
| Tier 1: GMP/High-Purity | >98.0% (HPLC) | Late-stage drug dev, GLP toxicology batches. | Merck (Sigma), Enamine, WuXi AppTec |
| Tier 2: Synthesis Grade | 95.0% - 97.0% | Early discovery, PROTAC library synthesis. | Alfa Chemistry, Combi-Blocks, BroadPharm |
| Tier 3: Bulk/Technical | <95.0% | Raw material for further purification. | Alibaba/Indiamart Aggregators (High Risk) |
Impurity Profile
The synthesis of CAS 82409-04-9 involves the reaction of dipropylenetriamine with
-
Impurity A (Under-reaction): Free Dipropylenetriamine (highly polar, difficult to remove).
-
Impurity B (Over-reaction): Di-Boc and Tri-Boc species (lipophilic, easier to remove).
-
Impurity C (Regioisomer): Central-N-Boc isomer (hard to separate by flash chromatography).
Part 3: Quality Control & Validation Protocols
The "Invisible Linker" Problem: Polyamines lack strong chromophores (conjugated systems), making them nearly invisible to standard UV detection (254 nm). A standard LC-UV trace will often show a "clean" baseline even if the sample is impure.
Trustworthiness Directive: You must use a derivatization protocol or specialized detection (ELSD/CAD/MS) to validate purity.
Protocol: Benzoyl Chloride Derivatization for HPLC
This protocol converts the "invisible" polyamine into a UV-active benzamide derivative, allowing precise quantification of the mono-Boc species vs. free amine impurities.
Reagents:
-
Sample (Boc-linker)
-
Benzoyl Chloride (BzCl)
-
2M NaOH
-
HPLC Grade Acetonitrile (ACN)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of the sample in 1 mL of 2M NaOH.
-
Derivatization: Add 20 µL of Benzoyl Chloride. Vortex vigorously for 30 seconds.
-
Incubation: Let stand at room temperature for 10 minutes. (The reaction is instantaneous for primary/secondary amines).
-
Quench: Add 1 mL of concentrated ammonia or glycine solution to scavenge excess BzCl (optional, prevents BzCl peak interference).
-
Extraction: Add 2 mL of Ethyl Acetate. Vortex and centrifuge.
-
Analysis: Inject the organic layer (Ethyl Acetate) into the HPLC.
-
Detection: UV at 254 nm (Benzamide absorption).
-
Gradient: 10% to 90% ACN/Water.
Self-Validating Logic: If the starting material (free amine) is present, you will see a distinct peak for tri-benzoylated dipropylenetriamine (early eluting) vs. the di-benzoylated mono-Boc product (target).
Visualization: QC Logic Flow
The following diagram illustrates the critical decision pathways for validating this compound.
Caption: Workflow demonstrating why direct UV fails for polyamines and how derivatization ensures data integrity.
Part 4: Handling & Storage
-
Physical State: Often a viscous oil or low-melting solid.
-
Hygroscopicity: Moderate. The amine groups can absorb atmospheric
to form carbamates. -
Storage: Store at -20°C under inert gas (Argon/Nitrogen).
-
Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates hydrolysis of the Boc group over time.
Part 5: Synthesis Pathway & Selectivity
Understanding the synthesis helps in troubleshooting impurities. The commercial route typically involves the statistical protection of dipropylenetriamine.
Caption: Statistical synthesis distribution. Limiting Boc2O is crucial to maximize the Mono-Boc species.
References
-
ChemicalBook. this compound Product Description & Specifications (CAS 82409-04-9).
-
Alfa Chemistry. Catalog Entry for tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate. [1]
-
Flores, H. E., & Galston, A. W. (1982).[8][9] Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography.[8][9] Plant Physiology.[8][9] (Basis for Benzoylation Protocol).[8]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Polyamines.
Sources
- 1. diethylenetriamine suppliers USA [americanchemicalsuppliers.com]
- 2. 721-50-6,N-(2-methylphenyl)-2-(propylamino)propanamide suppliers [vvchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 82409-04-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Boc-Hynic | CAS#:133081-25-1 | Chemsrc [chemsrc.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Guide: The Strategic Utility of BOC-3,3'-iminodipropylamine in Hydrophilic Linker Design
Executive Summary
The efficacy of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is frequently compromised by poor physicochemical properties.[] While Polyethylene Glycol (PEG) has long been the gold standard for hydrophilic linkers, it suffers from limitations regarding immunogenicity, oxidative degradation, and polydispersity.
This guide explores BOC-3,3'-iminodipropylamine (and its deprotected backbone, dipropylenetriamine) as a superior "cationic linker" strategy. By introducing a protonatable nitrogen atom into the carbon backbone, this moiety breaks the lipophilicity of alkyl chains without the steric bulk or metabolic instability of long PEGs. This document details the mechanistic rationale, synthetic protocols, and quality control measures for deploying this linker to enhance aqueous solubility and oral bioavailability in drug discovery.
Part 1: Molecular Architecture & The Solubility Crisis
The Hydrophobicity Problem
In PROTAC design, linking two hydrophobic ligands (e.g., a VHL binder and a kinase inhibitor) often results in a molecule with a LogP > 5, leading to poor solubility and "molecular obesity."
The Amine Advantage (Cationic Solubilization)
This compound serves as a protected precursor to 3,3'-iminodipropylamine (dipropylenetriamine). Unlike PEG, which relies on hydrogen bonding with water oxygens, the amine backbone provides solubility through ionization .
At physiological pH (7.4), the central secondary amine (pKa ~10.7) exists predominantly in its protonated, cationic form. This positive charge creates a high-energy hydration shell, drastically lowering the LogD of the conjugate.
Table 1: Comparative Analysis of Linker Chemistries
| Feature | Alkyl Chains | PEG (Polyethylene Glycol) | 3,3'-Iminodipropylamine (Amine Linker) |
| Hydrophilicity Mechanism | None (Hydrophobic) | H-Bonding (Ether oxygens) | Cationic Solvation (Protonated N) |
| Metabolic Stability | High (but lipophilic) | Moderate (Oxidative cleavage risk) | High (Stable C-N bonds) |
| Cell Permeability | High (Passive) | Low (if chain is long) | Tunable (Cationic uptake) |
| Synthesis Purity | High (Monodisperse) | Low (Polydisperse mixtures) | High (Defined chemical entity) |
| Immunogenicity | Low | Moderate (Anti-PEG antibodies) | Negligible |
Part 2: Synthetic Utility & Protection Strategy
The "BOC" (tert-Butyloxycarbonyl) group is critical for the controlled assembly of the linker. The raw amine (dipropylenetriamine) contains three nucleophilic nitrogens (two primary, one secondary), making selective conjugation impossible without protection.
Structural Isoforms
There are two primary protected forms utilized in synthesis:
-
Linear Extension (Asymmetric): tert-butyl (3-[(3-aminopropyl)amino]propyl)carbamate (CAS 82409-04-9).[2]
-
Structure:
-
Use Case: Stepwise linear synthesis. The free primary amine reacts first; the secondary amine is less reactive but may require transient protection or pH control.
-
-
Central Scaffold (Symmetric/Hub): N-Boc-bis(3-aminopropyl)amine.
-
Structure:
-
Use Case: Connecting two ligands to a central "hub." The Boc group protects the central nitrogen, preventing it from reacting during amide coupling of the terminal amines.
-
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the workflow for using the Linear Precursor (CAS 82409-04-9) to synthesize a PROTAC, highlighting the critical deprotection step that activates the solubility-enhancing cation.
Caption: Step-wise conjugation workflow using the linear BOC-protected linker. The central secondary amine remains inert during the first coupling but contributes to hydrophilicity in the final product.
Part 4: Experimental Protocols
Protocol A: Selective Conjugation (Linear Extension)
Objective: Conjugate an E3 ligase ligand (Carboxylic Acid) to this compound.
Reagents:
-
Ligand-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
This compound (1.1 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M). Add HATU and DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Nucleophilic Attack: Add this compound slowly. Note: The primary amine is significantly more nucleophilic than the central secondary amine, ensuring regioselectivity.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass = Ligand + Linker).
-
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient). The Boc group makes the intermediate lipophilic enough for standard silica purification.
Protocol B: Deprotection & Cation Generation
Objective: Remove the Boc group to reveal the terminal amine for the second conjugation, and eventually expose the central amine.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) - Scavenger for t-butyl cations
Methodology:
-
Dissolution: Dissolve the Intermediate from Protocol A in DCM (0.1 M).
-
Acidolysis: Add TFA (20% v/v final concentration) and TIPS (2.5% v/v).
-
Incubation: Stir at RT for 30–60 minutes. Critical: Do not over-incubate, as the central secondary amine can degrade sensitive warheads if present (though usually stable).
-
Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (x3) to remove residual TFA.
-
Neutralization: The product is now a TFA salt. For the next coupling reaction, ensure sufficient base (DIPEA/TEA) is added to neutralize the salt in situ.
Part 5: Quality Control & Troubleshooting
Regioselectivity Verification (NMR)
When using the linear linker, ensuring the primary amine reacted (and not the secondary) is vital.
-
1H NMR Diagnostic: Look for the triplet signal of the
adjacent to the amide bond (~3.2 ppm, downshifted from ~2.6 ppm). The adjacent to the central secondary amine should remain relatively unchanged until the final salt formation.
Handling Hygroscopicity
The free amine form (deprotected) is extremely hygroscopic and readily absorbs CO2 from the air to form carbamates.
-
Storage: Store BOC-protected forms at 4°C. Store deprotected salts (HCl or TFA) in a desiccator.
-
Handling: Always handle the deprotected amine under Nitrogen/Argon.
Solubility "Rescue"
If the final conjugate precipitates during synthesis:
-
The central amine is only cationic after protonation. In organic solvents (DMF/DMSO) with base (DIPEA), it is neutral.
-
Tip: If the final product is insoluble in water, verify the pH. It may require pH < 9 to ensure the central nitrogen is protonated (
).
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link] (Authoritative review on linker chemistry, highlighting the shift from PEG to functionalized/amine linkers).
-
Zagidullin, A., et al. (2020).[4] Novel approaches for the rational design of PROTAC linkers. ResearchGate / PMC. [Link] (Discusses the impact of linker hydrophilicity and the use of piperazine/amine groups to balance LogP).
-
PubChem. (2025).[5][6] Compound Summary: tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0).[5] [Link] (Source for physicochemical data and structural identifiers).
- Klein, V. G., et al. (2020). Understanding and improving the solubility of PROTACs. Chemical Science. (General grounding on the "Solubility Crisis" in PROTACs and the necessity of ionizable linkers).
Sources
- 2. 82409-04-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. explorationpub.com [explorationpub.com]
- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 5. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(3-aminopropyl)amine | C6H17N3 | CID 5942 - PubChem [pubchem.ncbi.nlm.nih.gov]
basic reaction mechanism of BOC-3,3'-iminodipropylamine in nucleophilic substitution
The following technical guide details the reaction mechanism and experimental application of N-Boc-3,3'-iminodipropylamine (CAS 82409-04-9), a critical homobifunctional linker used in medicinal chemistry.
Executive Summary
N-Boc-3,3'-iminodipropylamine (also known as tert-butyl bis(3-aminopropyl)carbamate) is a specialized polyamine linker featuring a protected central secondary amine and two free terminal primary amines. In drug development—specifically in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—this molecule serves as a "spacer" that modulates solubility and flexibility while connecting two functional ligands.
This guide focuses on the nucleophilic substitution mechanism where the terminal primary amines act as nucleophiles (
Part 1: Molecular Architecture & Reactivity
Structural Analysis
The reactivity of N-Boc-3,3'-iminodipropylamine is defined by the electronic distinction between its nitrogen centers:
-
Terminal Primary Amines (
): These are hybridized with a localized lone pair. They are highly nucleophilic and basic ( ). -
Central Secondary Amine (
): The nitrogen lone pair is delocalized into the adjacent carbonyl of the tert-butyloxycarbonyl (Boc) group. This resonance stabilization renders the central nitrogen non-nucleophilic and non-basic under standard alkylation/acylation conditions.
The Strategic Advantage
The "Central-Boc" protection strategy is critical. If the central amine were unprotected, it would compete with the terminal amines, leading to uncontrolled branching, over-alkylation, and charged quaternary ammonium byproducts. The Boc group masks this reactivity, forcing substitution to occur exclusively at the termini.
Part 2: Core Reaction Mechanism ( )
The fundamental reaction involves the terminal amine attacking an electrophilic alkyl halide (or sulfonate) via a bimolecular nucleophilic substitution (
Step-by-Step Mechanism
Step 1: Nucleophilic Attack (Rate Determining Step)
The lone pair of the terminal nitrogen attacks the electrophilic carbon of the substrate (
-
Orbital Interaction: The HOMO of the amine (
) overlaps with the LUMO of the electrophile ( ). -
Transition State: A pentacoordinate geometry is formed where the C-N bond is forming and the C-X bond is breaking.
Step 2: Departure of Leaving Group
The leaving group (
Step 3: Deprotonation A base (often an excess of the amine or an added auxiliary base like DIPEA) removes the proton from the ammonium nitrogen, yielding the neutral secondary amine product.
Mechanism Diagram (DOT)
Caption: Kinetic pathway of the terminal amine undergoing SN2 substitution.
Part 3: Experimental Protocol
This protocol describes the synthesis of a functionalized linker using N-Boc-3,3'-iminodipropylamine reacting with a benzyl halide (model electrophile).
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| N-Boc-3,3'-iminodipropylamine | Nucleophile | 1.0 | Limiting reagent (if mono-substitution is difficult) or Excess (to prevent polymerization) |
| Electrophile (R-X) | Substrate | 2.2 | Use slight excess for bis-substitution |
| DIPEA (Hünig's Base) | Base | 3.0 | Scavenges HX byproduct |
| DMF or CH₃CN | Solvent | - | Polar aprotic promotes |
Step-by-Step Methodology
-
Preparation: Dissolve N-Boc-3,3'-iminodipropylamine (1.0 mmol, 231 mg) in anhydrous DMF (5 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA (3.0 mmol, 0.52 mL). Stir for 5 minutes to ensure homogeneity.
-
Electrophile Addition: Cool the solution to 0°C. Add the alkyl halide (2.2 mmol) dropwise to control the exotherm.
-
Note: For mono-substitution, use 0.9 equiv of electrophile and add highly diluted.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (stain with ninhydrin) or LC-MS.
-
Target Mass: Look for
corresponding to .
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash with saturated
(2 x 20 mL) and brine (20 mL). -
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient with 1%
to keep amines deprotonated).
Part 4: Critical Troubleshooting & Optimization
Controlling Selectivity (Mono vs. Bis)
A common challenge is reacting only one of the two primary amines.
-
To achieve Bis-substitution: Use excess electrophile (2.5+ equiv) and heat (40–60°C).
-
To achieve Mono-substitution: Use a large excess of the diamine (5–10 equiv) relative to the electrophile. The statistical probability favors mono-reaction. The unreacted diamine can be recovered during chromatography.
Solvent Effects
-
DMF/DMSO: Best for
rates but difficult to remove. -
Acetonitrile: Good compromise; easier to evaporate.
-
DCM: Slower rates, but useful for highly reactive electrophiles (e.g., acid chlorides, though that is acylation).
Workflow Visualization
Caption: Operational workflow for the synthesis of substituted linkers.
References
-
Chemical Structure & Identity
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5942, 3,3'-Iminodipropylamine. (Note: N-Boc derivative is a modified form of this core structure).
-
Source:
-
Nucleophilic Substitution Mechanism
- Master Organic Chemistry. The SN2 Mechanism.
-
Source:
-
Linker Chemistry Applications
- BroadPharm. N-Boc-N-bis(PEG3-NHS ester)
-
Source:
- Experimental Procedures (Amine Protection/Deprotection): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry stability and removal).
Methodological & Application
Application Notes and Protocols for the Selective Synthesis of N-Boc-3,3'-iminodipropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the selective mono-N-Boc protection of 3,3'-iminodipropylamine. The synthesis of N-Boc-3,3'-iminodipropylamine is a critical step in the development of various pharmacologically active compounds and functional materials, where differential functionalization of the two amine groups is required. This document outlines a robust and efficient method based on the principle of in situ mono-protonation of the diamine to achieve high selectivity for the mono-protected product, thereby minimizing the formation of the di-protected byproduct. Detailed experimental procedures, mechanistic insights, purification strategies, and characterization data are presented to ensure reliable and reproducible results in a research and development setting.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions.[1] The selective protection of one amino group in a symmetric diamine like 3,3'-iminodipropylamine presents a significant synthetic challenge, often resulting in a mixture of mono- and di-substituted products.[1] Achieving high yields of the mono-protected derivative is crucial for the efficient synthesis of complex molecules where the remaining free amine is to be further functionalized.
The protocol detailed herein employs a highly effective strategy for the selective mono-N-Boc protection of 3,3'-iminodipropylamine. This method relies on the differentiation of the two amine functionalities by the addition of one equivalent of acid, which protonates one of the amino groups, rendering it significantly less nucleophilic and thus unreactive towards the electrophilic Boc-anhydride.[2][3]
Reaction Mechanism and Scientific Rationale
The selective mono-Boc protection of a symmetric diamine is achieved by modulating the nucleophilicity of the two amino groups. In their free-base form, both secondary amine groups of 3,3'-iminodipropylamine are equally reactive towards di-tert-butyl dicarbonate (Boc₂O). However, by introducing one molar equivalent of a strong acid, such as hydrochloric acid (HCl), a dynamic equilibrium is established in which the mono-protonated diamine is the predominant species.[2]
The protonated amino group exists as an ammonium salt, which is non-nucleophilic. Consequently, the Boc₂O will preferentially react with the remaining free amino group.[2][3] The overall reaction is illustrated in the scheme below:
Scheme 1: Selective Mono-Boc Protection of 3,3'-iminodipropylamine via Mono-protonation
Caption: Reaction pathway for selective mono-Boc protection.
Experimental Protocol
This protocol is adapted from established methods for the selective mono-Boc protection of symmetrical diamines.[2][3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,3'-Iminodipropylamine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Methanol (MeOH), anhydrous | ACS Grade | Commercially Available |
| Hydrochloric acid, concentrated | ACS Grade | Commercially Available |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |
| Sodium hydroxide (NaOH) | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica gel | 60-120 mesh | Commercially Available |
Procedure
-
Preparation of Methanolic HCl: In a well-ventilated fume hood, prepare a solution of methanolic HCl. Carefully add concentrated hydrochloric acid to anhydrous methanol with stirring in an ice bath to control the exothermic reaction. The concentration should be determined by titration.
-
Mono-protonation of the Diamine: To a round-bottom flask equipped with a magnetic stir bar, add 3,3'-iminodipropylamine (1.0 eq.). Dissolve the diamine in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the prepared methanolic HCl solution dropwise to the stirred solution of the diamine. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.[3]
-
Boc Protection: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol dropwise at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v) with a suitable stain (e.g., ninhydrin) to visualize the spots.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted Boc₂O and the di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3,3'-iminodipropylamine.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.[5]
| Parameter | Specification |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | A gradient of methanol in chloroform (e.g., 2% to 10% methanol) is a good starting point. The optimal eluent composition should be determined by TLC analysis. |
| Elution | The column should be loaded with the crude product dissolved in a minimal amount of the mobile phase. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. |
| Post-Purification | Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain N-Boc-3,3'-iminodipropylamine as a pure compound. |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the nine protons of the tert-butyl group around 1.4-1.5 ppm.[6] Other signals corresponding to the propyl chains will also be present.
-
¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbon and the methyl carbons of the Boc group, typically around 80 ppm and 28 ppm, respectively.[6]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Purity: Can be assessed by HPLC or GC-MS.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the methanolic HCl solution is accurately prepared and added in the correct stoichiometry. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer by performing multiple extractions. | |
| Formation of Di-Boc Product | Incorrect stoichiometry of reagents. | Carefully measure and add exactly one equivalent of Boc₂O. Slow, dropwise addition is crucial. |
| Reaction time is too long. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Difficult Purification | Co-elution of product and impurities. | Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may be required. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Di-tert-butyl dicarbonate is a solid that can cause irritation. Avoid inhalation of dust.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The protocol described in this application note provides a reliable and selective method for the synthesis of N-Boc-3,3'-iminodipropylamine. By employing the in situ mono-protonation strategy, researchers can achieve high yields of the desired mono-protected product, which is a valuable intermediate in medicinal chemistry and materials science. The detailed experimental, purification, and characterization guidelines will aid in the successful implementation of this synthetic procedure.
References
-
Bhattacharya, S., et al. (2011). Design, synthesis and evaluation of a novel series of N-Boc protected dipeptide analogues as potent antimicrobial agents. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
- Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
Lober, S., & Gmeiner, P. (2004). Selective Mono-Boc-Protection of Bispidine. Molbank, 2004(3), M383. Available at: [Link]
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Available at: [Link]
-
ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Available at: [Link]
-
Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Available at: [Link]
-
Tripodi, F., et al. (2005). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Journal of Applied Polymer Science, 97(3), 1147-1153. Available at: [Link]
Sources
procedure for selective BOC deprotection of 3,3'-iminodipropylamine derivatives
Application Note: Selective BOC Deprotection Strategies for 3,3'-Iminodipropylamine Derivatives
Abstract & Scope
3,3'-Iminodipropylamine (IDPA) serves as a critical backbone in the synthesis of polyamine dendrimers, drug conjugates, and spider toxin analogs. Its structure—comprising two primary amines and one central secondary amine—presents unique challenges in protecting group manipulation. This guide details the protocols for the chemoselective deprotection of N-Boc (tert-butyloxycarbonyl) groups from IDPA derivatives.
We specifically address two high-value synthetic scenarios:
-
Orthogonal Deprotection: Removal of N-Boc in the presence of acid-stable groups (e.g., Cbz, Fmoc, Benzyl).
-
Mild Deprotection: Cleavage of N-Boc using Lewis acids to preserve sensitive moieties (e.g., esters, acetals) that would degrade under standard TFA/HCl conditions.
Chemical Context & Mechanistic Insight
The Selectivity Challenge
True "regioselective" deprotection between the primary and secondary amines of IDPA using only acidic kinetics is practically difficult due to similar pKa values and steric environments. Therefore, "selectivity" in this context refers to orthogonality —removing the BOC group while leaving other protecting groups intact.
The Mechanism of Acidolysis
The cleavage of the BOC group is driven by protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (
-
Step 1: Protonation (
) -
Step 2: Elimination (
) -
Step 3: Decarboxylation (
)
Critical Control Point: The generated
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the appropriate deprotection protocol based on the substrate's complexity.
Caption: Decision matrix for selecting the optimal BOC deprotection strategy based on substrate sensitivity.
Protocol A: Standard Orthogonal Deprotection (TFA/DCM)
Best for: Removing BOC in the presence of Cbz, Fmoc, or Benzyl groups. Reference: Greene's Protective Groups in Organic Synthesis [1]; J. Org.[1] Chem. [2].
Reagents:
-
Substrate: BOC-protected IDPA derivative (1.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC)
-
Scavenger: Triisopropylsilane (TIPS) or Water
Procedure:
-
Preparation: Dissolve the substrate (1 mmol) in DCM (5 mL).
-
Note: Ensure the concentration is roughly 0.2 M. Too dilute slows the kinetics; too concentrated increases viscosity upon salt formation.
-
-
Scavenger Addition: Add TIPS (2.5 eq per BOC group).
-
Why? TIPS acts as a hydride donor to quench the
cation, forming isobutane and silyl species, preventing alkylation of the IDPA backbone.
-
-
Acidification: Cool the solution to 0°C. Add TFA dropwise.
-
Ratio: The final solvent ratio should be DCM:TFA (2:1 or 1:1 v/v).
-
Caution: Exotherm is possible.
-
-
Reaction: Warm to room temperature (23°C) and stir.
-
Monitoring: Check via TLC (Stain: Ninhydrin) or LC-MS. Reaction typically completes in 1–3 hours.
-
-
Workup (Isolation of Salt):
-
Concentrate the mixture in vacuo (do not heat above 40°C).
-
Co-evaporate with Toluene (3x) or Diethyl Ether to remove residual TFA.
-
Result: The product is isolated as the TFA salt.
-
-
Optional Free Basing:
-
Dissolve salt in MeOH.
-
Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) OR treat with saturated
and extract into DCM (if the amine is hydrophobic enough).
-
Protocol B: Mild Chemo-Selective Deprotection (ZnBr2)
Best for: Substrates containing acid-sensitive groups (e.g., t-butyl esters, acetals) or when avoiding strong acids is necessary. Reference: J. Org.[3][4][5][6] Chem. (ZnBr2 Method) [3].
Reagents:
-
Lewis Acid: Zinc Bromide (
) (anhydrous) -
Solvent: DCM or Nitromethane
Procedure:
-
Preparation: Suspend
(5.0 eq) in DCM (10 mL/mmol substrate). -
Addition: Add the BOC-protected IDPA derivative.
-
Reaction: Stir vigorously at room temperature for 4–24 hours.
-
Workup:
-
Quench with water.[7]
-
Extract the aqueous layer (contains the amine salt).
-
Basify the aqueous layer with
and extract back into DCM.
-
Analytical Data & Troubleshooting
Expected Data Comparison
| Feature | BOC-Protected IDPA | Deprotected IDPA (Salt) |
| 1H NMR (DMSO-d6) | singlet ~1.4 ppm (9H/18H, t-Bu) | Absent (1.4 ppm peak disappears) |
| 1H NMR (Amine) | Broad singlet ~6.5 ppm (Carbamate NH) | Broad singlet ~8.0–9.0 ppm (Ammonium NH3+) |
| Mass Spec (ESI) | [M+H]+ or [M+Na]+ | [M-100]+ (Mono-Boc removal) |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Cleavage | TFA concentration too low. | Increase TFA ratio to 50% v/v. Ensure anhydrous conditions for ZnBr2 method. |
| New Impurity (+56 Da) | CRITICAL: You lacked scavengers. Repeat with 5% TIPS or 5% water in the reaction mix. | |
| Oily/Gum Product | Trapped TFA/Solvent. | Triturate the oil with cold Diethyl Ether or Hexanes to induce precipitation of the salt. |
| Loss of Cbz Group | Acid too strong/reaction too long.[1] | Switch to Protocol B (ZnBr2) or reduce reaction time. Cbz is stable to TFA but degrades over long periods. |
Experimental Workflow Visualization
The following diagram details the specific workflow for Protocol A, emphasizing the critical scavenging step.
Caption: Step-by-step workflow for TFA-mediated deprotection with mandatory cation scavenging.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
Han, G., et al. (2000). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60, 2447-2467.[5] (Context on orthogonal strategies).
-
Wu, Y.-q., et al. (2000). "Selective deprotection of N-BOC amines with zinc bromide." Tetrahedron Letters, 41(16), 2847-2849.
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavengers).
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: BOC-3,3'-Iminodipropylamine as a Versatile Spacer in Bioconjugation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-BOC-3,3'-iminodipropylamine as a flexible and effective spacer in bioconjugation chemistry. We will explore the underlying principles of its use, detailed step-by-step protocols for its deprotection and subsequent conjugation reactions, and critical considerations for the characterization and purification of the final bioconjugate. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot their specific applications.
Introduction: The Strategic Role of Spacers in Bioconjugation
In the design of complex bioconjugates, such as antibody-drug conjugates (ADCs) or labeled proteins, the linker or "spacer" that connects the biomolecule to the payload (e.g., a drug, dye, or affinity tag) is a critical component.[1] An appropriately chosen spacer can significantly influence the stability, solubility, and biological activity of the final conjugate.[2][3] Spacers serve several key functions:
-
Mitigating Steric Hindrance: They physically separate the payload from the biomolecule, preventing the often bulky payload from interfering with the biomolecule's native conformation and function (e.g., an antibody's binding to its antigen).
-
Improving Solubility: Payloads, particularly small molecule drugs, are often hydrophobic. Spacers, especially those with polar characteristics, can help to counterbalance this hydrophobicity, reducing the propensity for aggregation.[4]
-
Providing Chemical Handles: Spacers introduce versatile functional groups that facilitate the covalent linkage between the two components of the conjugate.
BOC-3,3'-iminodipropylamine is a particularly useful spacer due to its unique trifunctional nature: a BOC-protected secondary amine and two terminal primary amines. This structure allows for a controlled, sequential conjugation strategy, which is essential for constructing well-defined bioconjugates. The differential reactivity of the primary versus the secondary amine, governed by pKa and sterics, allows for selective reactions at different stages of the synthesis.[5]
Physicochemical Properties of 3,3'-Iminodipropylamine
Understanding the fundamental properties of the spacer is crucial for designing effective conjugation strategies. The unprotected parent molecule, 3,3'-iminodipropylamine, serves as the core of the spacer.
| Property | Value | Source |
| Molecular Formula | C6H17N3 | Cheméo[6] |
| Molecular Weight | 131.22 g/mol | NOAA[7] |
| Boiling Point | ~240.6 °C (465.1 °F) | NOAA[7] |
| Water Solubility | Soluble | NOAA[7] |
| logP (Octanol/Water) | -0.726 | Cheméo[6] |
Note: The N-BOC protected version will have a higher molecular weight (231.33 g/mol ) and significantly reduced water solubility due to the hydrophobic tert-butyloxycarbonyl group.
Core Bioconjugation Workflow
The use of this compound typically follows a multi-step pathway that leverages its protected secondary amine. This allows for initial conjugation of a payload to one of the primary amines, followed by deprotection and subsequent conjugation of the entire payload-spacer cassette to a biomolecule.
Caption: General workflow for using this compound as a spacer.
Detailed Protocols
Protocol 1: BOC-Deprotection of the Spacer Amine
This protocol describes the removal of the tert-butyloxycarbonyl (BOC) protecting group to liberate the secondary amine, making it available for subsequent conjugation. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[8]
Rationale: The BOC group is stable under many conditions but is easily cleaved under strong acidic conditions.[9] The mechanism involves protonation of the BOC carbonyl, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine as its TFA salt.[8][10]
-
Materials:
-
BOC-protected amine compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolution: Dissolve the BOC-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA. A common concentration is 20-50% (v/v) TFA in DCM.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Workup (to obtain free amine): a. Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.[11] b. Re-dissolve the residue in DCM. c. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. d. Wash with water, then with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
-
Workup (to obtain TFA salt): a. If the amine salt is the desired product, simply concentrate the reaction mixture in vacuo. Co-evaporate with additional DCM several times to remove residual TFA.[11] The resulting product is the amine trifluoroacetate salt, which can often be used directly in subsequent steps after careful drying.
-
Protocol 2: Conjugation of an NHS-Ester Payload to the Spacer
This protocol details the reaction of one of the primary amines of this compound with an N-Hydroxysuccinimide (NHS) ester-activated payload.
Rationale: NHS esters are highly reactive towards primary aliphatic amines, forming stable amide bonds.[12][13] The reaction is highly pH-dependent; the amine must be in its unprotonated, nucleophilic state (-NH₂).[14] An optimal pH range of 8.0-9.0 balances amine reactivity with the competing hydrolysis of the NHS ester.[13][15] The secondary amine is significantly less reactive under these conditions due to steric hindrance and its slightly different pKa, allowing for selective reaction with the primary amines.[16]
-
Materials:
-
This compound
-
NHS-ester activated payload (e.g., fluorescent dye, biotin-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
-
Procedure:
-
Reagent Preparation: a. Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mg/mL. b. Immediately before use, dissolve the NHS-ester payload in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Conjugation Reaction: a. Add a 1.5 to 5-fold molar excess of the dissolved NHS-ester payload to the spacer solution. The exact ratio should be optimized for the specific payload. b. Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: The resulting BOC-protected payload-spacer cassette can be purified from excess reagents using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol 3: Final Conjugation to a Biomolecule
This protocol describes the conjugation of the deprotected payload-spacer cassette (from Protocol 1 & 2) to a protein via its primary amines (lysine side chains and N-terminus).
-
Materials:
-
Purified, deprotected payload-spacer cassette (activated with an amine-reactive group like an NHS-ester on its other end)
-
Biomolecule (e.g., antibody) in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification equipment: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.[17][18]
-
-
Procedure:
-
Buffer Exchange: Ensure the biomolecule is in an amine-free buffer (like PBS). Buffers containing Tris or glycine will compete for the reaction.
-
Reaction Setup: Adjust the pH of the biomolecule solution to 8.0-8.5 using the Reaction Buffer.
-
Conjugation: Add a calculated molar excess (typically 5-20 fold) of the activated payload-spacer cassette to the biomolecule solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted payload-spacer and other small molecules by SEC (for lab scale) or TFF (for larger scale).[17] This step is critical to remove potentially toxic unconjugated payload.[19]
-
Characterization and Quality Control
Thorough characterization is essential to ensure the quality, efficacy, and safety of the final bioconjugate.[20][21]
| Technique | Purpose | Key Metrics |
| UV-Vis Spectroscopy | Determine protein concentration and estimate Drug-to-Antibody Ratio (DAR).[22] | A280 for protein, payload-specific absorbance, calculated DAR. |
| Mass Spectrometry (MS) | Confirm covalent modification and determine precise DAR distribution.[20] | Mass shift corresponding to attached payload-spacer; heterogeneity profile. |
| SDS-PAGE | Assess purity and confirm increase in molecular weight. | Shift in band position post-conjugation; presence of aggregates or fragments. |
| Size-Exclusion HPLC (SEC-HPLC) | Quantify aggregates, monomers, and fragments.[20] | Percentage of monomer, high molecular weight species (aggregates). |
| Hydrophobic Interaction Chromatography (HIC) | Separate species based on DAR, providing a detailed heterogeneity profile. | Peak profile corresponding to different DAR values. |
| Functional Assays (e.g., ELISA) | Confirm that the biomolecule retains its biological activity post-conjugation.[22][23] | Binding affinity (KD), immunoreactivity. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive NHS ester (hydrolyzed).- Incorrect buffer pH (too low).- Competing nucleophiles (Tris, azide) in buffer. | - Use fresh, anhydrous DMSO/DMF for NHS-ester stock.- Verify reaction buffer pH is 8.0-8.5.[15]- Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES). |
| Product Aggregation | - High DAR leading to increased hydrophobicity.- Unfavorable buffer conditions (pH, ionic strength). | - Reduce molar excess of payload-spacer during conjugation.- Optimize formulation buffer; consider adding excipients like arginine or polysorbate.[4] |
| Incomplete BOC Deprotection | - Insufficient TFA concentration or reaction time. | - Increase TFA concentration to 50% or extend reaction time. Monitor by TLC or LC-MS.[11] |
| Loss of Biological Activity | - Modification of critical residues (e.g., in antigen-binding site).- Denaturation during conjugation or purification. | - Reduce molar excess of payload-spacer.- Investigate site-specific conjugation strategies.- Ensure gentle handling and appropriate buffer conditions throughout. |
Visualization of Reaction
Caption: Chemical reaction pathway for ADC synthesis using the spacer.
References
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved February 3, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry. Retrieved February 3, 2026, from [Link]
-
Veranova. (2023). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved February 3, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 3, 2026, from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
BioAgilytix. (2023). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2015). Does EDC/NHS activation link secondary amines as well?. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PMC. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2020). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved February 3, 2026, from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved February 3, 2026, from [Link]
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. Retrieved February 3, 2026, from [Link]
-
Lonza. (n.d.). Diversification of ADC formats and overcoming purification challenges. Retrieved February 3, 2026, from [Link]
-
Bioanalysis Zone. (2023). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved February 3, 2026, from [Link]
-
PubMed. (2021). The effect of spacers in dual drug-polymer conjugates toward combination therapeutic efficacy. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of common spacers used for release of HO‐bearing drugs and.... Retrieved February 3, 2026, from [Link]
-
YouTube. (2020). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Retrieved February 3, 2026, from [Link]
-
PubMed. (2021). Current approaches for the purification of antibody-drug conjugates. Retrieved February 3, 2026, from [Link]
-
YouTube. (2018). Strategies for successful crosslinking and bioconjugation applications. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2018). A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates. PMC. Retrieved February 3, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,3'-Iminobispropylamine (CAS 56-18-8). Retrieved February 3, 2026, from [Link]
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- 1. veranova.com [veranova.com]
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- 3. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
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- 23. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing BOC-3,3'-Iminodipropylamine
Introduction: The Strategic Importance of BOC-3,3'-Iminodipropylamine in Modern Synthesis
In the landscape of drug discovery and materials science, the synthesis of complex polyamines and peptidomimetics is of paramount importance. These molecules are central to the development of novel therapeutics, including enzyme inhibitors, and advanced materials. This compound serves as a critical building block in this arena. Its structure, featuring a central secondary amine flanked by two primary amines, one of which is protected by a tert-butyloxycarbonyl (Boc) group, offers a versatile scaffold for combinatorial library synthesis and the creation of precisely functionalized molecules. The acid-labile nature of the Boc group, in contrast to other protecting groups, allows for selective deprotection and subsequent elaboration of the polyamine chain on a solid support.[1]
This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase synthesis (SPS). We will delve into the strategic considerations behind the choice of resins, protecting group strategies, and reaction conditions, empowering researchers to leverage this versatile building block for their synthetic goals.
Core Principles: Understanding the Chemistry of this compound in Solid-Phase Synthesis
The successful application of this compound in solid-phase synthesis hinges on a clear understanding of the underlying chemical principles. The Boc protecting group is a cornerstone of this methodology, offering temporary protection to one of the primary amino groups. This protection is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), leaving other protecting groups, such as those based on benzyl (Bzl) or fluorenylmethyloxycarbonyl (Fmoc), intact.[1] This orthogonality is the key to selectively functionalizing the different amino groups within the 3,3'-iminodipropylamine backbone.
The general workflow for solid-phase synthesis involving this compound can be visualized as a cyclical process of deprotection, coupling, and washing, all while the growing molecule remains attached to an insoluble resin.[][3] This approach streamlines the purification process, as excess reagents and byproducts are simply washed away.[][3]
Caption: General workflow for solid-phase synthesis.
Experimental Protocols
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
The choice of resin is critical for the successful solid-phase synthesis of polyamines. 2-Chlorotrityl chloride (2-ClTrtCl) resin is highly recommended due to its acid lability, which allows for the cleavage of the final product under mild acidic conditions that do not prematurely remove other acid-sensitive protecting groups.[4]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Place the desired amount of 2-ClTrtCl resin in a solid-phase synthesis vessel. Add anhydrous DCM to swell the resin for at least 30 minutes with gentle agitation.[5]
-
Solvent Removal: Drain the DCM from the swollen resin.
-
Loading of this compound:
-
Dissolve this compound (2.0 equivalents relative to resin loading) and DIPEA (4.0 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Elaboration of the Polyamine Backbone
This protocol outlines the steps for deprotecting the Boc group and subsequently coupling a new building block to the primary amine.
Materials:
-
Immobilized this compound resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Desired building block (e.g., Fmoc-amino acid, carboxylic acid)
-
Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DCM (2x, 5 minutes each).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve the desired building block (3.0 equivalents) and coupling agents (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
This cycle of deprotection and coupling can be repeated to extend the polyamine chain. For selective functionalization of the secondary amine, an orthogonal protecting group (e.g., Fmoc) would need to be introduced at that position prior to solid-phase synthesis.
Protocol 3: Cleavage and Purification
The final step is the cleavage of the synthesized molecule from the solid support and its subsequent purification.
Materials:
-
Resin-bound final product
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate at room temperature for 2-3 hours.[3]
-
-
Product Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the cleaved product by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Pellet the precipitated product by centrifugation.
-
Decant the ether and wash the pellet with cold ether (2x).
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product using reverse-phase HPLC.
Data Presentation
| Step | Reagent | Concentration/Equivalents | Time | Key Consideration |
| Resin Loading | This compound | 2.0 eq. | 2-4 h | Ensure anhydrous conditions to prevent hydrolysis of the 2-ClTrtCl resin. |
| Boc Deprotection | TFA in DCM | 20-50% | 30 min | The concentration of TFA can be adjusted based on the acid sensitivity of other protecting groups. |
| Coupling | Building Block/Coupling Agent | 3.0 eq. / 2.9 eq. | 1-2 h | Pre-activation of the carboxylic acid is crucial for efficient coupling. |
| Cleavage | TFA/TIS/Water | 95:2.5:2.5 | 2-3 h | The use of scavengers like TIS is essential to prevent side reactions from reactive cations generated during cleavage. |
Visualization of Key Chemical Transformations
Caption: Key chemical transformations in the solid-phase synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process monitoring. The use of qualitative tests such as the Kaiser test after each coupling step provides immediate feedback on the reaction's completion. Furthermore, the final product's identity and purity should be rigorously confirmed by analytical techniques such as HPLC and mass spectrometry, ensuring the integrity of the synthetic process.
Conclusion: A Versatile Platform for Innovation
This compound is a powerful and versatile building block for solid-phase synthesis. By understanding the principles of orthogonal protection and applying the detailed protocols provided in this guide, researchers can confidently construct complex polyamine and peptidomimetic structures. The methodologies outlined here offer a robust and efficient platform for the discovery and development of new chemical entities with significant potential in medicine and materials science.
References
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Wodtke, R., Pietzsch, J., & Löser, R. (2021). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 26(22), 7012. [Link]
-
Albericio, F., et al. (2019). Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Molecules, 24(11), 2105. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 27(24), 8896. [Link]
-
Trushkov, I. V., & Galkina, I. V. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6569. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
cross-linking efficiency of BOC-3,3'-iminodipropylamine in polymer networks
Application Note: Precise Control of Network Topology and pH-Responsiveness using BOC-3,3'-iminodipropylamine (Boc-IDPA)
Executive Summary
This guide details the application of N-Boc-3,3'-iminodipropylamine (Boc-IDPA) as a high-fidelity, bifunctional cross-linker in the synthesis of advanced polymer networks. Unlike its unprotected analog (3,3'-iminodipropylamine), which acts as a trifunctional cross-linker leading to uncontrolled branching, Boc-IDPA ensures strictly linear cross-links between polymer chains. Furthermore, the tert-butyloxycarbonyl (Boc) group serves as a latent functionality; post-polymerization deprotection unveils a secondary amine, introducing pH-responsive cationic sites within the network. This protocol focuses on maximizing cross-linking efficiency, defined here as the degree of functional group conversion, network homogeneity, and post-deprotection amine yield.
Strategic Rationale: Why Boc-IDPA?
In precision polymer synthesis, network topology dictates macroscopic properties (elasticity, mesh size, swelling).
-
Topology Control (The "f=2" Rule): Unprotected 3,3'-iminodipropylamine possesses three nucleophilic sites (two primary amines, one secondary amine). Using it often results in heterogeneous cross-link density due to the faster kinetics of primary amines vs. the secondary amine. Boc-IDPA blocks the central secondary amine, forcing the molecule to act as a strict
chain extender/cross-linker. This yields networks with uniform mesh sizes (ideal for controlled drug release). -
Latent pH-Responsiveness: The Boc group is acid-labile. Once the network is formed, removing the Boc group generates a secondary amine (
). This site becomes protonated at physiological or endosomal pH, causing the hydrogel to swell due to electrostatic repulsion—a critical mechanism for "smart" drug delivery systems.
Mechanism of Action
The following diagram illustrates the two-stage process: (1) Network formation via primary amine coupling, and (2) Activation of the pH-responsive node via deprotection.
Figure 1: Reaction pathway for Boc-IDPA mediated cross-linking. The Boc group ensures bifunctionality during network formation.
Protocol: Synthesis of pH-Responsive PEG Hydrogels
This protocol uses a 4-arm Poly(ethylene glycol) succinimidyl glutarate (PEG-NHS, 10 kDa) as the backbone, reacting with Boc-IDPA.
Materials Required
-
Polymer: 4-arm PEG-NHS (MW 10,000 Da).
-
Cross-linker: N-Boc-3,3'-iminodipropylamine (CAS: 82409-04-9).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Phosphate Buffered Saline (PBS, pH 7.4) for aqueous routes.
-
Base: Diisopropylethylamine (DIPEA) (only if using organic solvents).
-
Deprotection Agent: Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
Step-by-Step Methodology
Phase 1: Cross-linking (Network Formation)
-
Stoichiometric Calculation: Calculate the molar equivalents. You need a 1:1 ratio of NHS ester groups to primary amine groups.
-
Note: Boc-IDPA has 2 primary amines per molecule. 4-arm PEG-NHS has 4 NHS groups.
-
Ratio: 2 moles of Boc-IDPA per 1 mole of 4-arm PEG-NHS.
-
-
Dissolution:
-
Dissolve 4-arm PEG-NHS (100 mg, 0.01 mmol) in 500 µL of anhydrous DMF.
-
Dissolve Boc-IDPA (4.6 mg, 0.02 mmol) in 100 µL of DMF containing 1% DIPEA.
-
-
Mixing & Gelation:
-
Rapidly mix the two solutions in a Teflon mold or glass vial.
-
Critical: Vortex for 10 seconds immediately. Gelation can occur rapidly (< 2 mins) depending on concentration.
-
-
Curing: Allow the reaction to proceed for 2 hours at room temperature to ensure maximum cross-linking efficiency (conversion >90%).
-
Washing: Remove the gel from the mold and swell in fresh DMF (3x changes) to remove unreacted species and DIPEA.
Phase 2: Deprotection (Activation)
-
Solvent Exchange: Equilibrate the gel in DCM for 30 minutes.
-
Acid Treatment: Immerse the gel in a solution of 50% TFA / 50% DCM for 30 minutes.
-
Observation: The gel may shrink slightly due to changes in solvation.
-
-
Neutralization: Wash the gel extensively with DCM, then Methanol, and finally equilibrate in PBS (pH 7.4).
-
Result: The central amine is now deprotected. At pH 7.4, it exists in equilibrium; at pH < 6.0, it becomes fully protonated.
-
Characterization & Efficiency Analysis
To validate the protocol, the following metrics must be assessed.
Table 1: Efficiency Metrics and Expected Values
| Metric | Method | Expected Outcome | Significance |
| Gel Fraction | Gravimetric (Dry weight post-wash / Initial weight) | > 90% | Indicates high cross-linking efficiency and low defect rate. |
| Swelling Ratio (Q) | Mass (Swollen) / Mass (Dry) | pH 7.4: Q ≈ 20pH 5.0: Q ≈ 45 | A significant increase in Q at acidic pH confirms successful Boc deprotection and protonation. |
| Storage Modulus (G') | Rheology (Time sweep) | Plateau > 5 kPa (for 10% w/v) | Confirms mechanical integrity of the network. |
| Amine Content | TNBS Assay (post-deprotection) | Positive (Orange color) | Verify the availability of the secondary amine. |
Data Interpretation: The "Swelling Switch"
The efficiency of Boc-IDPA is best visualized by the "Swelling Switch." If the cross-linking is efficient but deprotection fails, the gel will not swell significantly more at pH 5.0 than at pH 7.4. If deprotection is successful, the mutual repulsion of the ammonium cations (
Troubleshooting & Optimization
-
Issue: Rapid Gelation (Inhomogeneous Network).
-
Cause: Reaction rate of primary amines with NHS is too fast in basic conditions.
-
Fix: Lower the temperature to 4°C during mixing or reduce the pH of the buffer (if aqueous) to 6.0, then raise to 7.4 to trigger gelation.
-
-
Issue: Low Gel Fraction (<80%).
-
Cause: Hydrolysis of NHS esters before reaction with amines.
-
Fix: Use anhydrous solvents (DMF) or ensure buffers are freshly prepared. Work quickly.
-
-
Issue: No pH Response.
-
Cause: Incomplete removal of the Boc group.
-
Fix: Increase TFA treatment time or use 4M HCl in Dioxane if the polymer backbone is sensitive to TFA.
-
References
-
Pasut, G., & Veronese, F. M. (2007). "Polymer–drug conjugation, recent achievements and general strategies." Progress in Polymer Science. Link
-
Gauthier, M. A., & Gibson, M. I. (2010). "Synthesis of Functional Polymers by Post-Polymerization Modification." Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. "N-Boc-1,3-propanediamine and derivatives: Product Specification." Link
-
ChemicalBook. "this compound Product Properties and CAS 82409-04-9." Link
Application Note & Protocol: Strategic Solvent Selection for Dissolving BOC-3,3'-Iminodipropylamine
Abstract & Introduction
The selection of an appropriate solvent is a critical, yet often underestimated, parameter in the success of an organic synthesis workflow. It influences not only the solubility of reactants but also reaction kinetics, pathway selection, and the ease of product isolation. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection of organic solvents for tert-butyl bis(3-aminopropyl)carbamate , commonly known as BOC-3,3'-iminodipropylamine .
The tert-butyloxycarbonyl (BOC) protecting group is extensively used in organic synthesis to temporarily mask the reactivity of amine functionalities.[1][2] Its bulky, lipophilic nature significantly alters the physicochemical properties of the parent amine. In the case of this compound, the presence of a central BOC-protected secondary amine and two terminal primary amines (one of which is protected) on a flexible alkyl backbone results in a molecule of intermediate polarity. This guide will move from theoretical first principles to a practical, step-by-step protocol for empirical solvent determination, ensuring both scientific rigor and laboratory utility.
Physicochemical Profile of this compound
Understanding the solute is the first step in any rational solvent selection process. The structure of this compound dictates its solubility characteristics.
Figure 1: Structure of this compound.
-
BOC Group: The large tert-butyl group is nonpolar and sterically hindering. This component significantly increases the lipophilicity of the molecule compared to its unprotected parent diamine.
-
Carbamate Linkage: The -N-C(=O)O- group is polar and can act as a hydrogen bond acceptor.
-
Alkyl Chains: The two propylene (-CH2CH2CH2-) chains are flexible and nonpolar.
-
Secondary Amine: The central imino (-NH-) group is capable of acting as a hydrogen bond donor and acceptor, contributing to polarity.
Overall, the molecule possesses a balance of polar (amine, carbamate) and nonpolar (alkyl chains, tert-butyl group) characteristics, classifying it as a compound of intermediate polarity . Its solubility will be maximized in solvents that can effectively solvate both of these features.
Theoretical Framework for Solvent Selection
The guiding principle of solubility is "like dissolves like." A solute will dissolve best in a solvent that has a similar polarity.[3] This can be assessed using several metrics.
Polarity, Dielectric Constant, and Dipole Moment
-
Polarity Index: A relative measure of a solvent's polarity. Solvents with a higher polarity index are more polar.[4]
-
Dielectric Constant (ε): A measure of a solvent's ability to separate ions. High ε values are indicative of polar solvents.
-
Dipole Moment (μ): A measure of the separation of charge within a solvent molecule. A large dipole moment contributes to polarity.
Protic vs. Aprotic Solvents
-
Protic Solvents: Contain a hydrogen atom bonded to an electronegative atom (typically O or N) and can therefore act as hydrogen bond donors (e.g., water, methanol, ethanol).[5]
-
Aprotic Solvents: Lack an acidic proton and cannot donate hydrogen bonds, though they may act as acceptors (e.g., THF, DMF, Acetone).[5]
For this compound, polar aprotic solvents are often an excellent starting point. They possess the polarity to solvate the carbamate and amine groups without the potential for unwanted acid-base or reactive interactions that protic solvents might cause, especially if the subsequent reaction involves base-sensitive reagents.
Systematic Solvent Selection Workflow
A combination of theoretical prediction and empirical testing is the most robust method for identifying the optimal solvent.
Figure 2: A systematic workflow for solvent selection.
Experimental Protocol: Small-Scale Solubility Screening
This protocol provides a reliable method to empirically test the solubility of this compound in a range of candidate solvents.
Materials:
-
This compound
-
Candidate solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate, Toluene, Methanol)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Magnetic stir bar (flea) or vortex mixer
-
Analytical balance
-
Pipettes or syringes
Procedure:
-
Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Initial Solvent Addition: Add a measured volume of the first candidate solvent to achieve a target concentration, for example, 0.1 M. (e.g., for ~23 mg of compound (MW ~231 g/mol ), add 1.0 mL of solvent).
-
Agitation: Cap the vial and agitate at room temperature using a vortex mixer for 1 minute or a magnetic stirrer for 5-10 minutes.
-
Observation (Qualitative): Visually inspect the solution.
-
Fully Soluble: The solution is clear and free of any visible solid particles. Proceed to Step 7.
-
Partially Soluble/Insoluble: The solution is cloudy, or solid material remains. Proceed to Step 5.
-
-
Incremental Solvent Addition (Quantitative): If the solid has not fully dissolved, add the solvent in small, measured increments (e.g., 0.2 mL). After each addition, cap and agitate the vial for 1-2 minutes.
-
Determine Saturation: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent used. This allows for the calculation of the approximate solubility (e.g., in mg/mL or mol/L).
-
Stability Check (Recommended): After determining solubility, let the clear solution stand for 30-60 minutes. Spot the solution on a TLC plate alongside a freshly prepared solution of the starting material in a known good solvent (like DCM) to check for degradation.
-
Repeat: Repeat steps 1-7 for each candidate solvent.
Solvent Recommendations & Data
Based on the structure's intermediate polarity, the following solvent classes are proposed. The final choice must be confirmed by the experimental protocol above and compatibility with downstream reaction conditions.
| Solvent Class | Example Solvents | Rationale & Comments | Suitability |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Highly Recommended. This class offers the best balance of polarity to dissolve the carbamate and amine groups without the reactivity of protic solvents. DCM and THF are often excellent first choices. Acetonitrile is also a strong candidate for reactions requiring a polar medium.[6] | ✅✅✅ |
| Aromatic | Toluene, Benzene | Recommended. The nonpolar character can solvate the alkyl and BOC portions well. Solubility may be lower than in polar aprotic solvents but often sufficient. Good for reactions requiring higher temperatures. | ✅✅ |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Use with Caution. While likely to be a good solvent, the acidic proton can interfere with base-catalyzed reactions or react with sensitive functional groups. Methanol is often used in deprotection steps with HCl[6] or for hydrogenation reactions.[7] | ⚠️ |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Not Recommended for Dissolution. These solvents are unlikely to effectively solvate the polar regions of the molecule, leading to poor solubility. They may be useful as anti-solvents for crystallization. | ❌ |
Table of Common Solvent Properties
For reference, the properties of several candidate solvents are listed below.
| Solvent | Polarity Index[4] | Dielectric Constant (ε)[5] | Boiling Point (°C)[8] | Protic/Aprotic[5] |
| Dichloromethane | 3.1 | 8.93 | 39.6 | Aprotic |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | 66 | Aprotic |
| Ethyl Acetate | 4.4 | 6.08 | 77.1 | Aprotic |
| Acetonitrile | 5.8 | 36.64 | 81.6 | Aprotic |
| Toluene | 2.4 | 2.379 | 110.6 | Aprotic |
| Methanol | 5.1 | 33.0 | 64.7 | Protic |
| Heptane | 0.1 | 1.9 | 98 | Aprotic |
Downstream Considerations & Troubleshooting
-
Reactivity: Always consider the role of the solvent in the planned reaction. Avoid protic solvents like methanol if using water-sensitive reagents (e.g., organometallics, acid chlorides).
-
Deprotection: The BOC group is acid-labile.[6] If the goal is deprotection, a solvent stable to strong acids like Trifluoroacetic Acid (TFA) or HCl is required. Dichloromethane is commonly used with TFA[9], and Methanol or Dioxane with HCl.[6][10]
-
Work-up & Isolation: Choose a solvent with a relatively low boiling point (e.g., DCM, EtOAc, THF) to facilitate easy removal under reduced pressure. Avoid high-boiling solvents like DMF or DMSO unless necessary for the reaction, as they are difficult to remove.
-
Troubleshooting Insolubility: If solubility is poor in all single-component solvents, consider a co-solvent system. For example, a small amount of methanol in dichloromethane can sometimes significantly increase solubility without drastically altering the overall reaction environment.
Safety & Handling
-
Always handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use to be aware of all potential hazards. The parent amine, 3,3'-iminodipropylamine, is noted to be very irritating to the skin and eyes.[11]
-
This compound is classified as corrosive.[12] Handle with care to avoid contact.
References
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
PubChem. (n.d.). 3,3'-Iminodipropionitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
SciSpace. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]
-
ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]
-
Chem-Station. (2022). Comparison of the polarity of organic solvents. Retrieved from [Link]
-
ACS Publications. (2020). Green Solvent Selection Guide for Biobased Organic Acid Recovery. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 4. Polarity Index [macro.lsu.edu]
- 5. chemicool.com [chemicool.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 11. 3,3'-IMINODIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 82409-04-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TFA Removal for Hydrophilic Polyamines
Topic: Optimizing TFA removal after BOC-3,3'-iminodipropylamine deblocking Ticket ID: #TFA-OPT-33IDPA Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky Salt" Problem
The Challenge: You have successfully deblocked this compound using Trifluoroacetic Acid (TFA). However, the resulting product is not the free amine but a TFA salt . Unlike hydrophobic peptides, 3,3'-iminodipropylamine is a small, hydrophilic polyamine.
Why Standard Protocols Fail:
-
Solubility Trap: The free base of 3,3'-iminodipropylamine is highly water-soluble. Standard liquid-liquid extraction (e.g., washing with NaHCO₃/DCM) often results in massive product loss into the aqueous phase.
-
TFA "Oiling": The TFA salt of this molecule often forms a viscous, hygroscopic oil rather than a nice solid, making filtration impossible.
-
Cytotoxicity: Residual TFA is cytotoxic and reactive; it can trifluoroacetylate nucleophiles in downstream steps or skew biological assay data.
The Solution: We must move beyond simple evaporation.[1] This guide prioritizes Solid-Phase Scavenging and Anion Exchange over liquid extraction to preserve yield while ensuring purity.
Decision Matrix: Selecting Your Protocol
Before starting, determine your downstream needs. Use this workflow to select the correct removal method.
Figure 1: Decision workflow for processing hydrophilic amine-TFA salts.
Detailed Protocols
Protocol A: Resin Scavenging (The "No-Wash" Workup)
Best for: Recovering the free base without aqueous extraction loss.
Mechanism: A polymer-supported base (tertiary amine or carbonate) physically binds the acid (TFA), leaving the free amine in solution. Since the resin is insoluble, you simply filter it out.
Materials:
-
Resin: Amberlyst A-21 (weakly basic) or MP-Carbonate.
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
Step-by-Step:
-
Evaporation: Concentrate the crude deprotection mixture (TFA/DCM) to an oil using a rotary evaporator.
-
Tip: Add Toluene (2x volume) and re-evaporate to azeotrope off residual free TFA.
-
-
Dissolution: Redissolve the oily residue in MeOH (approx. 10 mL per gram of starting material).
-
Resin Addition: Add Amberlyst A-21 resin (approx. 3-4 equivalents relative to the expected TFA amount).
-
Agitation: Gently stir or shake for 30–60 minutes at room temperature.
-
Check: Test the pH of the supernatant. It should be basic (pH > 8).
-
-
Filtration: Filter off the resin beads using a sintered glass funnel.
-
Isolation: Evaporate the filtrate. You now have the free amine of 3,3'-iminodipropylamine.
Protocol B: The "Salt Swap" (TFA to HCl Conversion)
Best for: Creating a stable, solid salt for storage or biological use.
Mechanism: Stronger acids displace weaker acids. By flooding the system with HCl and removing volatiles, we drive the equilibrium from TFA salt to HCl salt.
Materials:
-
0.1 M or 1.0 M HCl (aqueous) OR 4M HCl in Dioxane.
-
Lyophilizer (Freeze Dryer).
Step-by-Step:
-
Initial Dry: Evaporate the crude reaction to remove the bulk cleavage cocktail.
-
Dissolution: Dissolve the residue in 0.1 M HCl (aq). Use enough volume to ensure the pH is < 2.
-
Lyophilization (Cycle 1): Freeze and lyophilize the solution. The volatile TFA will sublime, but some will remain trapped.
-
Repeat (Cycle 2 & 3): Redissolve the lyophilized powder in fresh 0.1 M HCl and lyophilize again.
-
Why Repeat? This "wash" relies on the volatility of TFA. Repeating 2-3 times typically reduces TFA content to < 1%.
-
-
Final Product: You will obtain the 3,3'-iminodipropylamine dihydrochloride salt , which is usually a manageable solid rather than a sticky oil.
Data & Comparison
| Feature | Liquid Extraction (Traditional) | Resin Scavenging (Recommended) | HCl Exchange (Recommended) |
| Yield (Hydrophilic Amines) | Low (<40%) - Lost to water | High (>90%) | High (>95%) |
| Purity (TFA Removal) | Moderate | High | Very High (after cycles) |
| Final Form | Free Base (Oil) | Free Base (Oil) | HCl Salt (Solid) |
| Throughput | Slow (Separations) | Fast (Filtration) | Slow (Lyophilization) |
| Reagent Cost | Low | High (Resins) | Low |
Troubleshooting & FAQs
Q1: My product is still an oil after removing TFA. Is it wet?
-
Diagnosis: 3,3'-iminodipropylamine free base is a liquid/oil at room temperature. Even the TFA salt can be hygroscopic and oily.
-
Fix: If you need a solid, convert it to the HCl salt (Protocol B) and lyophilize. Do not mistake the natural state of the molecule for solvent contamination.
Q2: Can I use Ether precipitation?
-
Analysis: While standard for peptides, small hydrophilic amines often do not precipitate well in ether; they form a "gum" on the flask walls.
-
Advice: You can try triturating (grinding) the oil with cold diethyl ether or MTBE. If it doesn't turn into a powder, move immediately to Protocol B (Lyophilization).
Q3: How do I verify TFA removal?
-
Method: ¹⁹F NMR (Fluorine NMR).
-
Target: Run a quick ¹⁹F NMR scan. A peak at -76.5 ppm indicates residual TFA. If using Protocol B, this peak should disappear or be negligible compared to an internal standard.
Q4: I used a C18 column, but the TFA peak is still there.
-
Reason: TFA acts as an ion-pairing agent in HPLC buffers (usually 0.1%). If you purify using TFA-containing buffers, you are adding TFA back into your product.
-
Fix: Use volatile buffers like Ammonium Formate or Ammonium Bicarbonate for the final purification step if the column chemistry allows.
References
-
Vertex AI Search. (2026). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. Available at: [Link] (Search Term: "Boc deprotection Amberlyst A-21")
-
Common Organic Chemistry. (2026). Boc Deprotection Mechanism and TFA Handling. Available at: [Link]
Sources
Technical Support Center: Solubilization Strategies for BOC-3,3'-iminodipropylamine
Ticket ID: #SOL-BOC-33-001 Status: Open Priority: High Agent: Senior Application Scientist Topic: Resolving Aqueous Solubility and Precipitation Issues[1]
Executive Summary & Molecular Profile
The Core Challenge: BOC-3,3'-iminodipropylamine presents a classic "solubility paradox." The molecule contains a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic polyamine backbone.[1] In neutral aqueous buffers (pH 7.4), the hydrophobicity of the Boc group often dominates, leading to aggregation or precipitation ("crashing out").[2]
To achieve stability in aqueous buffers, you must balance organic co-solvation with controlled protonation of the remaining free amines, without triggering the acid-catalyzed deprotection of the Boc group.
Physicochemical Profile
| Property | Value / Description | Impact on Protocol |
| Chemical Structure | Amphiphilic nature requires co-solvents.[1][3][4] | |
| Hydrophobicity (LogP) | ~0.7 – 1.5 (Estimated) | Moderate lipophilicity; resists pure water.[2][3] |
| pKa (Free Amines) | ~10.7 (Primary), ~9.8 (Secondary) | Basic.[2][3] Soluble when protonated (ionized).[1][2] |
| Boc Stability Range | pH 4.0 – 9.0 | CRITICAL: Hydrolyzes at pH < 4.[1][3]0. |
| Solubility (DMSO) | > 100 mg/mL | Excellent stock solvent.[1][3] |
| Solubility (Water) | Sparingly soluble (Neutral pH) | Requires pH adjustment or co-solvent.[2][3] |
Troubleshooting Workflow (Decision Matrix)
The following flowchart illustrates the logic for preparing a stable aqueous solution. Follow the "Start" node to determine your optimal path.[1]
Figure 1: Decision matrix for solubilizing Boc-protected amines. Blue nodes indicate preparation; Yellow nodes indicate decision points; Green indicates success.
Frequently Asked Questions (FAQs)
Q1: I added my DMSO stock directly to PBS (pH 7.4), and it turned cloudy immediately. Why?
A: This is a "solvent shock" precipitation.[1]
-
Mechanism: PBS at pH 7.4 is neutral.[1] The free amines on the backbone (pKa ~10.7) are partially protonated, but the hydrophobic Boc group drives the LogP up.[2] When the DMSO (which solvates the Boc group) is diluted with water, the local solubility drops instantly, and the molecules aggregate.[2]
-
Solution: You must increase the ionization of the molecule. Use a buffer with a slightly lower pH (e.g., MES buffer at pH 6.0).[1][2] At pH 6.0, the free amines are fully protonated (
), acting as a "hydrophilic anchor" to pull the hydrophobic Boc group into solution.[2]
Q2: Can I use heat to dissolve the solid in water?
A: Proceed with extreme caution.
-
Risk: Boc groups are thermally unstable in acidic aqueous environments and can degrade at temperatures >50°C.[1]
-
Recommendation: Use sonication at room temperature instead of heat.[1] If heat is absolutely necessary, do not exceed 37°C and ensure the pH is strictly > 5.0.[2]
Q3: What is the absolute lowest pH I can use?
A: pH 4.0 is the "Red Line." [1]
-
The Science: The Boc group is acid-labile.[1] It is removed by strong acids (TFA, HCl).[1][2][5] While removal usually requires high concentrations of acid, sitting in a buffer at pH 2-3 for hours can lead to slow, partial deprotection, ruining your experiment.[1][2]
-
Safe Zone: Maintain pH 5.0 – 8.0 for long-term storage (24 hours+).
Q4: Which organic co-solvent is best?
A: DMSO (Dimethyl Sulfoxide) is superior to Ethanol.[1][2]
-
Data: DMSO has a higher dielectric constant and solvates the carbamate (Boc) moiety better than ethanol.
-
Limit: Most biological assays tolerate 0.1% to 1% DMSO.[1] If you need higher concentrations, consider using PEG-300 (Polyethylene glycol) as a secondary co-solvent, which is often better tolerated in vivo.[1][2]
Standard Operating Procedures (SOPs)
Protocol A: Preparation of a 10 mM Stock Solution
Use this for long-term storage.[1]
-
Weighing: Weigh the this compound solid.
-
Solvent: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .
-
Note: Do not use water for the stock solution.[1]
-
-
Dissolution: Vortex or sonicate for 30 seconds until completely clear.
-
Storage: Aliquot and store at -20°C. (Avoid repeated freeze-thaw cycles to prevent moisture uptake, which can hydrolyze the Boc group over months).
Protocol B: Preparation of Working Buffer (100 µM in Aqueous)
Use this for immediate experimental use.[2]
Reagents:
-
Buffer: 20 mM MES (2-(N-morpholino)ethanesulfonic acid), adjusted to pH 6.0 .
-
Why MES? It buffers well in the pH 5.5–6.5 range, ensuring amine protonation without risking Boc hydrolysis.[2]
-
Steps:
-
Pre-fill: Place the required volume of MES buffer (pH 6.[1]0) into a tube.
-
Vortexing Addition: While vortexing the buffer tube, slowly add the DMSO stock dropwise.
-
Crucial: Never add buffer to the DMSO stock; always add stock to the buffer. This prevents high local concentrations of the hydrophobic compound.
-
-
Observation:
-
Clear? Proceed.
-
Cloudy? Add Tween-20 to a final concentration of 0.05% or dilute further.[1]
-
Protocol C: Rescue Strategy (If precipitation occurs)
If your sample has already precipitated:
-
Add 10% volume of PEG-300 or PEG-400 .[1]
-
Sonicate for 5 minutes at room temperature.
-
If still solid, verify pH.[1][2] If pH > 7.0, adjust carefully with 1N HCl to pH 5.5 (monitor with pH paper/micro-probe).[1][2]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][2][4][6] Protective Groups in Organic Synthesis (3rd ed.).[1][2] Wiley-Interscience.[1][4] (Defines the stability profile of tert-butyl carbamates: stable at pH 4-12, cleaved at pH < 1 or by strong Lewis acids).
-
ChemicalBook. (2025).[1][7] Dipropylenetriamine Properties and pKa Data. (Provides pKa values for the backbone amines: ~10.7 and ~9.7).
-
BenchChem. (2025).[1][7] Technical Guide to Solubility of tert-Butyl (3-aminopropyl)carbamate. (Confirms solubility in polar organic solvents and sparing solubility in water).
-
Gaylord Chemical. (2020).[1] DMSO Solubility Data and Co-solvent Protocols. (Establishes DMSO as the preferred solvent for polar/non-polar amphiphiles).
Sources
- 1. chemscene.com [chemscene.com]
- 2. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
minimizing bis-alkylation byproducts when using BOC-3,3'-iminodipropylamine
A Guide to Minimizing Bis-Alkylation Byproducts in N-Alkylation Reactions
Welcome to the technical support center for BOC-3,3'-iminodipropylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile symmetrical secondary amine. As Senior Application Scientists, we understand that controlling selectivity is paramount for efficient synthesis. This document provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you minimize the formation of bis-alkylation byproducts and maximize the yield of your desired mono-alkylated product.
Understanding the Challenge: The Inevitable Reactivity of the Product
The primary challenge in the alkylation of this compound arises from the fact that the desired mono-alkylated product is itself a secondary amine. Often, this product is more nucleophilic and less sterically hindered than the starting amine, making it highly susceptible to a second alkylation event. This "runaway" reaction leads to the formation of a symmetrical tertiary amine, the bis-alkylated byproduct, which can complicate purification and reduce the yield of the target molecule.[1][2][3]
The Competing Reaction Pathways
The reaction begins with the nucleophilic attack of the secondary amine on the alkylating agent (R-X) to form the desired mono-alkylated product. However, this product can then compete with the starting material to react with another molecule of the alkylating agent, leading to the undesired bis-alkylated byproduct.
Caption: Competing mono- and bis-alkylation pathways.
Troubleshooting Guide: Fine-Tuning Your Reaction for Selectivity
This section addresses the most common issues encountered during the alkylation of this compound in a practical question-and-answer format.
Q1: My primary product is the bis-alkylated species. How can I improve the yield of the mono-alkylated product?
This is the most frequent challenge. Achieving high selectivity for mono-alkylation requires carefully controlling the reaction kinetics to favor the initial reaction (k1) over the subsequent one (k2).
A1: Control Reaction Parameters
Several factors can be adjusted to suppress the formation of the bis-alkylated byproduct:
-
Stoichiometry is Key: The most effective strategy is to use a significant excess of this compound relative to the alkylating agent.[4] By increasing the concentration of the starting amine, you statistically increase the probability that the alkylating agent will react with an un-alkylated molecule rather than the mono-alkylated product. A starting ratio of 3 to 5 equivalents of the amine to 1 equivalent of the alkylating agent is recommended.
-
Slow Reagent Addition: Instead of adding the alkylating agent all at once, employ a syringe pump for slow, dropwise addition over several hours. This maintains a very low instantaneous concentration of the alkylating agent, minimizing its opportunity to react with the mono-alkylated product as it forms.
-
Temperature Management: Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -20 °C) can significantly enhance selectivity.[5][6] While this will slow the overall reaction rate, it often slows the second alkylation more than the first, providing a wider window to isolate the desired product.
-
Base Selection: The choice of base is critical. Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) to scavenge the acid byproduct (HX) without competing in the alkylation. For challenging cases, cesium bases like cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) have been shown to be exceptionally effective at promoting selective mono-alkylation of primary and secondary amines.[1][7][8]
Q2: The reaction is too slow at low temperatures, but heating it leads to bis-alkylation. What is the solution?
This dilemma requires increasing the intrinsic reactivity of your system without relying on heat.
A2: Enhance Reactivity, Not Temperature
-
Improve the Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group. If your reaction is sluggish, consider switching your alkylating agent to one with a better leaving group. The general order of reactivity is: I > Br > Cl > OTs/OMs .[9][10][11][12] A more reactive alkyl iodide will often proceed smoothly at a lower temperature where bis-alkylation is disfavored.
-
In Situ Halide Exchange (Finkelstein Reaction): If you are using an alkyl chloride or bromide, you can add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This will generate the more reactive alkyl iodide in situ, accelerating the reaction at lower temperatures.
Q3: How can I effectively monitor the reaction to stop it at the optimal time?
Preventing bis-alkylation often means stopping the reaction before the starting material is fully consumed.
A3: Diligent Reaction Monitoring
-
TLC and LC-MS Analysis: Frequent monitoring is crucial. Use Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for the secondary amines) or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS) to track the relative amounts of starting material, mono-alkylated product, and bis-alkylated byproduct.
-
Identify the "Sweet Spot": The goal is to quench the reaction when the concentration of the mono-alkylated product is at its maximum. This point is almost always reached while a significant amount of the starting this compound remains unreacted. Pushing the reaction to completion will invariably result in a higher proportion of the bis-alkylated byproduct. The unreacted starting amine can typically be separated during chromatographic purification.
Caption: Troubleshooting decision workflow for minimizing bis-alkylation.
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected impact of key experimental variables on the product distribution.
| Parameter | Recommended Condition for Mono-Alkylation | Rationale | Expected Outcome |
| Stoichiometry (Amine:RX) | ≥ 3 : 1 | Increases the statistical probability of the alkylating agent reacting with the starting amine.[4] | High Impact: Significantly reduces bis-alkylation. |
| Reagent Addition | Slow, dropwise addition via syringe pump | Maintains a low concentration of the alkylating agent, preventing reaction with the newly formed product. | High Impact: Critical for control and selectivity. |
| Temperature | 0 °C to -20 °C | Reduces the rate of the second alkylation, which is often more sensitive to temperature increases.[5] | Medium Impact: Improves selectivity, but may require longer reaction times. |
| Leaving Group (RX) | I > Br > OTs > Cl | A more reactive leaving group allows the reaction to proceed at lower, more selective temperatures.[9][11] | Medium Impact: Can be crucial for sluggish substrates. |
| Base | Cesium Carbonate (Cs₂CO₃) or DIPEA | Cesium bases are known to favor mono-alkylation.[8] DIPEA is a non-nucleophilic, hindered base. | Low-to-Medium Impact: Can provide an additional level of control. |
Experimental Protocol: Controlled Mono-N-Alkylation
This protocol incorporates the best practices discussed above to favor the formation of the mono-alkylated product.
Materials:
-
This compound (3.0 eq)
-
Alkylating Agent (R-X) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask, syringe pump, magnetic stirrer, nitrogen inlet, and thermometer.
Procedure:
-
Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.
-
Initial Charge: Dissolve this compound (3.0 eq) and DIPEA (1.5 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Prepare Alkylating Agent: In a separate flask or syringe, dissolve the alkylating agent (1.0 eq) in a small amount of anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the solution of the alkylating agent to the stirred amine solution dropwise over 2-4 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor its progress every hour by TLC or LC-MS.
-
Quenching: Once LC-MS analysis shows the optimal ratio of mono-alkylated product to starting material, quench the reaction by pouring it into cold water.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to separate the desired mono-alkylated product from the unreacted starting amine and any bis-alkylated byproduct.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
Q: How is the BOC protecting group removed after alkylation?
-
Q: Are there alternative methods to achieve mono-alkylation?
-
A: Yes. If direct alkylation proves challenging, reductive amination is an excellent alternative. This involves reacting a suitable aldehyde or ketone with the this compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for mono-alkylation.[1][15]
-
References
-
Reaction pathway for BOC amine formation under mild reaction conditions. ResearchGate. Available from: [Link]
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
-
Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available from: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available from: [Link]
-
Stoichiometry effect on the structure, coordination and anticancer activity of gold(i/iii) bisphosphine complexes. Dalton Transactions (RSC Publishing). Available from: [Link]
-
8.5: Leaving Groups. Chemistry LibreTexts. Available from: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available from: [Link]
-
Controlling the Outcome of an N -Alkylation Reaction by Using N -Oxide Functional Groups. ResearchGate. Available from: [Link]
-
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC. Available from: [Link]
-
1-BOC-3-Aminopiperidine | C10H20N2O2. PubChem. Available from: [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. Available from: [Link]
-
Protein modification by bis-alkylation. ResearchGate. Available from: [Link]
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
Leaving Group Effect - Alkyl Halides 003. YouTube. Available from: [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate. Available from: [Link]
-
Biological Basis for Threshold Responses to Methylating Agents. ACS Publications. Available from: [Link]
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A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available from: [Link]
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What Makes A Good Leaving Group?. Master Organic Chemistry. Available from: [Link]
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Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PubMed. Available from: [Link]
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Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available from: [Link]
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Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. Available from: [Link]
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What's the role of a leaving group in organic reactions?. TutorChase. Available from: [Link]
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Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
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Technical Support Center: Optimizing Scale-Up Synthesis of BOC-3,3'-Iminodipropylamine Intermediates
Welcome to the technical support center for the synthesis of BOC-protected 3,3'-iminodipropylamine intermediates. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of these critical building blocks. We will move beyond basic procedures to address the nuanced challenges of selectivity, yield, and purity that arise when transitioning from bench-scale to pilot or production scale. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions crucial for planning a successful scale-up campaign.
Q1: What is the most effective strategy for achieving selective mono-BOC protection of 3,3'-iminodipropylamine on a large scale?
A1: Achieving high selectivity for the mono-protected product, tert-butyl (3-((3-aminopropyl)amino)propyl)carbamate, over the di-protected byproduct is the primary challenge. The key is to manipulate the relative nucleophilicity and concentration of the reacting species. On a large scale, the most robust strategy involves using the diamine itself as the limiting reagent by forming its mono-hydrochloride salt in situ.
-
Causality: By adding one molar equivalent of an acid source (e.g., HCl generated from trimethylsilyl chloride in methanol), you protonate one of the primary amino groups of the symmetrical diamine.[1] This protonated ammonium group is no longer nucleophilic, effectively "protecting" it and leaving the other primary amine as the sole reactive site for the subsequent addition of Di-tert-butyl dicarbonate (Boc₂O). This method avoids the need for a large excess of the diamine, which is often economically and practically challenging on a large scale.[1] A straightforward alternative, more common on the lab scale, is the slow addition of Boc₂O to a large excess of the free diamine.[2][3]
Q2: What are the primary byproducts in this reaction, and how can their formation be minimized?
A2: The two main impurities are the unreacted starting material (3,3'-iminodipropylamine) and the di-BOC protected byproduct, di-tert-butyl (azanediylbis(propane-3,1-diyl))dicarbamate.
-
Di-BOC Formation: This occurs when the initially formed mono-BOC product successfully competes with the starting diamine for the remaining Boc₂O. This is exacerbated by poor mixing, rapid addition of the Boc₂O, or localized "hot spots" with high concentrations of the electrophile. Minimization is achieved through controlled, slow addition of Boc₂O below the surface of the reaction mixture with highly efficient agitation and maintaining a low reaction temperature (e.g., 0-10 °C) to moderate the reaction rate.[4]
-
Unreacted Starting Material: The presence of significant starting material post-reaction typically indicates insufficient Boc₂O was added or the reaction was not driven to completion. It is crucial to accurately assay the starting diamine before reaction to ensure precise stoichiometry.
Q3: What are the most critical process parameters to control during scale-up?
A3: When scaling this synthesis, the following parameters are paramount:
-
Temperature Control: The reaction between Boc₂O and the amine is exothermic. A robust cooling system is essential to maintain the target temperature range. Temperature excursions can lead to decreased selectivity and potential degradation of the Boc anhydride.[5]
-
Reagent Addition Rate: As discussed, the slow, controlled addition of Boc₂O is critical for selectivity. The addition rate must be scaled appropriately with the batch size to ensure the concentration of Boc₂O remains low.
-
Agitation Efficiency: Homogeneous mixing is vital to prevent localized high concentrations of reagents, which directly leads to di-protection. The stirrer design and speed must be sufficient to ensure rapid dispersion of the added Boc₂O.
-
Work-up pH Control: During the extractive work-up, precise pH control is necessary to ensure the desired product is in its free base form for extraction into an organic solvent, while byproducts and salts remain in the aqueous phase.
Q4: How can I effectively monitor the reaction's progress?
A4: In-process monitoring is crucial for determining the reaction endpoint and assessing selectivity.
-
Thin Layer Chromatography (TLC): A simple and effective method. A suitable mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1) will show distinct spots for the starting material (baseline), the mono-BOC product, and the di-BOC product (highest Rf).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information on the relative ratios of all three components. This is the preferred method for precise tracking and endpoint determination in a process setting.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Low Yield of Mono-BOC Product
Q: My isolated yield is significantly lower than expected after a large-scale run. What are the likely causes?
A: Low yield can stem from several factors during the reaction or work-up phase.
-
Cause 1: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Before quenching the reaction, pull a sample for analysis (TLC or LC/MS) to confirm the complete consumption of the limiting reagent. If the reaction has stalled, a small additional charge of Boc₂O may be necessary, but this risks di-protection. Ensure the reaction has been stirred for a sufficient time at the specified temperature.
-
-
Cause 2: Product Loss During Work-up: The highly water-soluble nature of both the starting material and the product can lead to significant losses in the aqueous phase during extraction.
-
Solution A (Incorrect pH): Ensure the pH of the aqueous layer is sufficiently high (pH > 12) during extraction.[1] This guarantees the product is in its non-polar free-base form, maximizing its partitioning into the organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Solution B (Insufficient Extraction): Perform multiple extractions (e.g., 3-4x) with the organic solvent to ensure complete recovery from the aqueous phase.[6]
-
Solution C (Salting Out): Add brine (a saturated aqueous solution of NaCl) to the aqueous layer before extraction.[7] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Problem: High Percentage of Di-BOC Byproduct
Q: My final product is heavily contaminated with the di-BOC protected version. How can I improve selectivity?
A: This is a classic selectivity problem, indicating that the mono-BOC product is reacting faster than desired.
-
Cause 1: Boc₂O Addition is Too Fast: Rapid addition creates a high local concentration of Boc₂O.
-
Solution: Significantly reduce the addition rate. For a large-scale reaction, this could mean adding the Boc₂O solution over several hours. Consider a subsurface addition to improve dispersion.
-
-
Cause 2: Poor Mixing: Inefficient stirring creates stagnant zones where Boc₂O concentration can build up.
-
Solution: Increase the agitation speed. For large reactors, verify that the impeller design is appropriate for efficient mixing of two-phase or slurry systems.
-
-
Cause 3: Incorrect Stoichiometry: Using too much Boc₂O will inevitably lead to over-reaction.
-
Solution: Re-verify the molar equivalents of your reagents. Use a slight sub-stoichiometric amount of Boc₂O (e.g., 0.95-0.98 equivalents relative to the reactive amine) to ensure it is the limiting reagent, leaving a small, easily separable amount of starting material rather than inseparable di-BOC product.
-
Problem: Difficult Work-up and Phase Separation
Q: I am struggling with emulsions and slow phase separation during the aqueous work-up on a multi-liter scale. How can this be resolved?
A: Emulsions are common when dealing with amine bases and biphasic mixtures, especially with vigorous mixing.
-
Cause 1: Vigorous Mixing During Extraction: High-shear mixing during the wash steps can create stable emulsions.
-
Solution: Use a slower, deliberate agitation speed during the wash steps—just enough to ensure contact between the phases without high shear. Allow for longer settling times.
-
-
Cause 2: Surfactant-like Nature of Intermediates: The product itself can act as a surfactant.
-
Solution A (Add Brine): As with improving yield, adding brine can help break emulsions by altering the properties of the aqueous phase.[7]
-
Solution B (Solvent Choice): If using Dichloromethane (DCM), consider switching to a less dense and less emulsion-prone solvent like Ethyl Acetate or Methyl tert-Butyl Ether (MTBE) for the extraction.
-
Solution C (Filtration): In some cases, filtering the entire emulsified mixture through a pad of a filter aid like Celite® can help break the emulsion.
-
Problem: Product Purification Challenges on a Large Scale
Q: Column chromatography is not a viable option for my multi-kilogram scale. How can I effectively purify the mono-BOC product?
A: Large-scale purification requires moving away from chromatography towards bulk separation techniques.
-
Solution 1: Acid/Base Extraction and Manipulation: This is the most powerful tool for purifying amines.
-
Workflow: Dissolve the crude oil in a suitable organic solvent (e.g., MTBE). Extract the solution with a stoichiometric amount of dilute aqueous acid (e.g., 1M HCl or citric acid). The mono-BOC product and any unreacted diamine will be protonated and move to the aqueous layer, while the neutral di-BOC product and other non-basic impurities remain in the organic layer. The layers are separated. The aqueous layer is then basified (pH > 12) with NaOH and re-extracted with fresh organic solvent. This provides the purified mono-BOC product. The unreacted diamine can often be removed via vacuum distillation if its boiling point is sufficiently different.
-
-
Solution 2: Crystallization via Salt Formation: If the free base is an oil, it can often be crystallized as a salt.
-
Workflow: After purification by extraction, dissolve the free base in a suitable solvent (e.g., Isopropanol, Acetone). Add an acid (e.g., oxalic acid, citric acid, or HCl in a non-aqueous solvent) to form the corresponding salt. The salt may crystallize directly from the solution, providing a highly purified solid that can be isolated by filtration. The free base can be recovered later by neutralizing the salt.
-
Section 3: Recommended Scale-Up Protocol
This protocol details a robust method for the selective mono-BOC protection of 3,3'-iminodipropylamine on a multi-molar scale.
Experimental Workflow Diagram
Caption: Workflow for selective mono-BOC protection using in-situ salt formation.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Equivalents |
| 3,3'-Iminodipropylamine | 131.22 | 10.0 | 1.31 kg | 1.0 |
| Anhydrous Methanol | 32.04 | - | ~10 L | - |
| Trimethylsilyl Chloride (TMSCl) | 108.64 | 10.0 | 1.09 kg | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.0 | 2.18 kg | 1.0 |
| Methyl tert-Butyl Ether (MTBE) | 88.15 | - | ~20 L | - |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | - | As needed | - |
| Brine (Saturated NaCl aq.) | - | - | ~5 L | - |
Step-by-Step Methodology
-
Reactor Setup: Charge a suitable, clean, and dry reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 3,3'-iminodipropylamine (10.0 mol) and anhydrous methanol (10 L).
-
Initial Cooling: Begin agitation and cool the solution to 0-5 °C.
-
In-situ Salt Formation: Slowly add trimethylsilyl chloride (10.0 mol) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A white precipitate of the mono-hydrochloride salt may form.
-
Stirring: Stir the resulting mixture at 0-5 °C for an additional hour after the TMSCl addition is complete.
-
Boc₂O Addition: In a separate vessel, dissolve Di-tert-butyl dicarbonate (10.0 mol) in anhydrous methanol (3 L). Slowly add this solution to the reactor over 2-4 hours, again maintaining an internal temperature below 10 °C.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir overnight (12-16 hours).
-
In-Process Control (IPC): Take a sample and analyze by TLC or LC/MS to confirm the consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction Setup: To the resulting residue, add water (15 L) and MTBE (10 L).
-
Basification: Cool the biphasic mixture to 10-15 °C and slowly add 50% aqueous sodium hydroxide with vigorous stirring until the pH of the aqueous layer is > 12.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Re-extraction: Extract the aqueous layer twice more with MTBE (5 L each time).
-
Washing: Combine all organic layers and wash with brine (5 L).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tert-butyl (3-((3-aminopropyl)amino)propyl)carbamate as a viscous oil. The product can be used as is or subjected to further purification if necessary.
Section 4: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Benchchem.
- Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC - NIH.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- Scholars Research Library - Der Pharma Chemica.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon
- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Amine Protection / Deprotection. Fisher Scientific.
- Amine Boc protection-Mechanism and Reaction Setup. YouTube.
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Selective Mono‐BOC Protection of Diamines.
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
- Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3.
- Having great trouble with a Boc-protection reaction. Reddit.
- tert-Butyl (3-((3-aminopropyl)(ethyl)amino)propyl)
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reactions that Work: Boc Protection. Chemtips - WordPress.com.
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
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- 7. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of BOC-3,3'-Iminodipropylamine
In the landscape of modern drug discovery and development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible research. The use of protecting groups is a fundamental strategy in multi-step organic synthesis, particularly in the construction of complex molecules with multiple reactive functional groups. Among these, the tert-butoxycarbonyl (BOC) group is a workhorse for the protection of amines, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.
This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of BOC-3,3'-iminodipropylamine, a key intermediate in the synthesis of various pharmaceutical agents and research chemicals. We will dissect the intricacies of its ¹H NMR spectrum, offering a rationale for the observed chemical shifts, multiplicities, and integrations. Furthermore, we will present a comparative analysis with alternative amine protecting groups, namely Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc), to provide researchers with a comprehensive understanding of the spectroscopic nuances that differentiate these crucial synthetic building blocks.
The Structural Blueprint: Understanding this compound
Before delving into the spectral analysis, it is imperative to visualize the molecular structure of this compound and identify the distinct proton environments that will give rise to unique signals in the ¹H NMR spectrum.
Figure 1. Chemical structure of this compound with proton environments labeled (a-g).
The seven distinct proton environments are:
-
a (9H): The nine equivalent protons of the tert-butyl group.
-
b (4H): The four protons of the two methylene groups adjacent to the BOC-protected nitrogen.
-
c (4H): The four protons of the two methylene groups adjacent to the central secondary amine.
-
d (1H): The single proton of the secondary amine.
-
e (4H): The four protons of the two central methylene groups in the propyl chains.
-
f (4H): The four protons of the two terminal methylene groups adjacent to the primary amino groups.
-
g (2H): The two protons of the terminal primary amino group.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. By analyzing the chemical shift (δ), multiplicity, and integration of each signal, we can confidently assign the resonances to the corresponding protons in the molecule. The following table outlines the predicted ¹H NMR spectral data for this compound in a common deuterated solvent such as CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| a | ~1.45 | Singlet (s) | 9H | The protons of the tert-butyl group are highly shielded and magnetically equivalent, resulting in a sharp singlet. This is a characteristic signal for a BOC protecting group.[1] |
| b | ~3.20 | Triplet (t) | 4H | These methylene protons are adjacent to the electron-withdrawing carbamate nitrogen, causing a downfield shift. They are coupled to the adjacent methylene protons (e ). |
| e | ~1.70 | Quintet (quint) | 4H | These methylene protons are in a standard aliphatic environment, coupled to the methylene protons at both b and c . |
| c | ~2.70 | Triplet (t) | 4H | These methylene protons are adjacent to the secondary amine nitrogen, resulting in a downfield shift compared to purely aliphatic protons. They are coupled to the adjacent methylene protons (e ). |
| d | ~1.5 (broad) | Singlet (s, broad) | 1H | The chemical shift of N-H protons can be highly variable and the signal is often broad due to quadrupole broadening and chemical exchange.[2] |
| f | ~2.80 | Triplet (t) | 4H | These terminal methylene protons are adjacent to the primary amino group, leading to a downfield shift. They are coupled to the adjacent methylene protons (not explicitly labeled, but part of the propyl chain). |
| g | ~1.2 (broad) | Singlet (s, broad) | 2H | Similar to the secondary amine proton, the chemical shift of primary amine protons is variable and the signal is typically broad. |
A Comparative Analysis: BOC vs. Cbz and Fmoc Protecting Groups
The choice of protecting group is a critical decision in synthetic chemistry, often dictated by the stability requirements and the desired deprotection strategy. The ¹H NMR spectrum provides a clear and convenient method to confirm the successful installation of these groups. Below is a comparative table of the key ¹H NMR signals for 3,3'-iminodipropylamine protected with BOC, Cbz, and Fmoc groups.
| Protecting Group | Characteristic ¹H NMR Signals (δ, ppm) | Key Differentiating Features |
| BOC | ~1.45 (s, 9H) | A sharp, intense singlet in the aliphatic region, integrating to nine protons. This is an unmistakable signature of the BOC group. |
| Cbz | ~7.35 (m, 5H), ~5.10 (s, 2H) | The presence of aromatic signals from the benzyl group and a characteristic singlet for the benzylic methylene protons. |
| Fmoc | ~7.80-7.30 (m, 8H), ~4.40 (t, 1H), ~4.20 (d, 2H) | A complex set of aromatic signals from the fluorenyl group, along with characteristic signals for the methine and methylene protons of the fluorenyl moiety. |
This comparative data highlights the distinct spectroscopic signatures of each protecting group, enabling researchers to rapidly identify the protecting group present in their molecule and to monitor the progress of protection and deprotection reactions.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of a high-resolution and accurate ¹H NMR spectrum, a standardized experimental protocol is essential. The following step-by-step methodology provides a robust framework for the analysis of this compound and similar compounds.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.[3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: 30-45 degrees for quantitative measurements.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities of the signals to deduce the spin-spin coupling patterns.
Figure 2. A streamlined workflow for the acquisition and processing of a ¹H NMR spectrum.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected integration ratios (9:4:4:1:4:4:2) for the distinct proton signals of this compound serve as an internal check for sample purity and correct structural assignment. Any significant deviation from these ratios may indicate the presence of impurities or an unexpected side product. Furthermore, the characteristic chemical shifts and multiplicities provide a high degree of confidence in the structural elucidation. For instance, the absence of the sharp singlet at ~1.45 ppm would immediately suggest that the BOC protection was unsuccessful or that the BOC group has been unintentionally cleaved.
Conclusion
The ¹H NMR spectral analysis of this compound is a powerful and indispensable tool for the modern synthetic chemist. A thorough understanding of its spectral features not only confirms the identity and purity of this key intermediate but also provides a framework for the rapid identification of other commonly used amine protecting groups. By adhering to the principles of scientific integrity and employing robust experimental protocols, researchers can leverage the full potential of ¹H NMR spectroscopy to accelerate their drug discovery and development endeavors.
References
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
- Reddy, L. R., et al. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." The Journal of organic chemistry 74.9 (2009): 3591-4.
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
- O'Brien, C. J., et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development 28.5 (2024): 1234-1241.
-
University of Regensburg. Chemical shifts. [Link]
-
Chemistry Connected. NMR shifts 1H -general.cdx. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Elashal, H. E., Cohen, R. D., & Raj, M. "Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety." RSC Advances 10.2 (2020): 945-949.
-
Iowa State University. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Nowick, J. S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine (2020).
-
PubChem. Bis(3-aminopropyl)amine. [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Determination of BOC-3,3'-iminodipropylamine
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of BOC-3,3'-iminodipropylamine, a key building block in various synthetic pathways. We will focus on the development of a specific and reliable High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound and its Analytical Challenges
This compound, a mono-Boc-protected diamine, is a versatile intermediate. The presence of both a protected primary amine and a secondary amine, along with a free primary amine, imparts unique chemical properties. However, these same features present analytical challenges. The basic nature of the free amines can lead to poor peak shape and tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase. Furthermore, the compound's lack of a strong chromophore necessitates detection at lower UV wavelengths, which can increase baseline noise and interference.
The primary impurities of concern in the synthesis of this compound from 3,3'-iminodipropylamine and di-tert-butyl dicarbonate (Boc anhydride) are the unreacted starting material and the di-Boc protected byproduct. A robust analytical method must be able to separate and quantify these three key components effectively.
HPLC Method Development: A Rational Approach
Reversed-phase HPLC (RP-HPLC) is the workhorse of purity analysis in the pharmaceutical industry due to its versatility and resolving power[1]. Our goal is to develop a method that provides sharp, symmetrical peaks and baseline separation of this compound from its key impurities.
Diagram: HPLC Method Development Workflow
Caption: Iterative workflow for HPLC method development.
Experimental Choices and Rationale
-
Column Selection: A C18 stationary phase is the logical starting point for moderately polar compounds like this compound[2]. A standard dimension of 150 x 4.6 mm with 5 µm particles offers a good balance between resolution and backpressure.
-
Mobile Phase: Acetonitrile (ACN) is generally preferred over methanol for the analysis of amines as it often provides better peak shape and lower viscosity. A gradient elution with water as the aqueous component will be necessary to elute compounds with a range of polarities.
-
Mobile Phase Additive: The addition of an acidic modifier is crucial to suppress the ionization of the amine groups and minimize tailing. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice as it acts as an ion-pairing agent and improves peak shape for basic compounds[3]. Formic acid is an alternative for mass spectrometry (MS) compatibility.
-
Detection: Due to the absence of a significant chromophore, UV detection at a low wavelength, such as 210 nm, is necessary[4].
Optimized HPLC Method Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer unique advantages and can provide orthogonal data to ensure a comprehensive purity assessment.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For amines, derivatization is often employed to improve volatility and chromatographic performance. However, for BOC-protected amines, direct analysis on a suitable column is also possible.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column.
Chromatographic Conditions:
-
Column: CP-Volamine, 30 m x 0.32 mm, 5.0 µm film thickness (or equivalent amine-specific column)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL (splitless)
-
Sample Preparation: Dissolve the sample in methanol or another suitable solvent to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Data Processing: Careful phasing and baseline correction are critical for accurate integration.
-
Calculation: The purity of the analyte is calculated based on the integral of a specific, well-resolved analyte proton signal relative to the integral of a known proton signal from the internal standard, taking into account the molar masses and weights of both the analyte and the internal standard.
Performance Comparison
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear magnetic resonance of atomic nuclei. |
| Selectivity | High, tunable through mobile phase and stationary phase chemistry. | High, especially for volatile compounds. | High, based on the unique chemical environment of each nucleus. |
| Sensitivity | High (ng to pg range with UV detection). | Very high (pg to fg range with FID). | Lower (µg to mg range). |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Quantification | Requires a reference standard of the analyte. | Requires a reference standard of the analyte. | Can be a primary method, using an internal standard of a different compound. |
| Destructive | Yes. | Yes. | No, the sample can be recovered. |
| Applicability for this compound | Excellent for separating the main component from its key impurities. | Feasible, but may require method development to ensure thermal stability and good peak shape. | Excellent for obtaining an absolute purity value and for structural confirmation. |
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
For the routine purity determination of this compound, the developed reversed-phase HPLC method offers a robust, sensitive, and reliable solution. It effectively separates the main component from its primary impurities, allowing for accurate quantification.
However, for a comprehensive understanding of the material's purity, an orthogonal approach is highly recommended. qNMR serves as an excellent complementary technique, providing an absolute purity value without the need for a specific this compound reference standard. This is particularly valuable during early-stage development when a certified standard may not be available. Gas chromatography can also be a useful tool, especially for detecting volatile impurities that may not be well-retained in RP-HPLC.
By combining the high-resolution separation of HPLC with the absolute quantification power of qNMR, researchers and drug development professionals can have the highest level of confidence in the purity and quality of their materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Available at: [Link]
-
Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Available at: [Link]
- Google Patents. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. CN105181861A.
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6367–6370. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin, 68(9), 868-878. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 38(s11), 18-24. Available at: [Link]
-
Mondin, A., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Talanta, 119, 317-324. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(35), 5756-5766. Available at: [Link]
-
Holzgrabe, U., et al. (2011). Quantitative NMR spectroscopy of biologically active substances and excipients. Analytical and Bioanalytical Chemistry, 400, 1535–1546. Available at: [Link]
-
Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 370(3), 403-418. Available at: [Link]
-
Al-Qubaisi, A. M., et al. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal for Science, 24(2), 1-10. Available at: [Link]
-
Ambler, C. M., et al. (2009). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Astrobiology, 9(8), 731-743. Available at: [Link]
Sources
A Comparative Guide to Linker Technology in Drug Delivery: BOC-3,3'-Iminodipropylamine vs. PEG Linkers
Introduction
The efficacy of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker that bridges the targeting moiety to the potent payload.[] The linker is not merely a passive connector; it is a key determinant of the conjugate's stability, pharmacokinetics, and mechanism of drug release, ultimately influencing both therapeutic efficacy and safety.[] In the landscape of ADC development, two distinct classes of linkers have garnered significant attention: the long, flexible, and hydrophilic polyethylene glycol (PEG) linkers, and shorter, potentially cationic linkers, exemplified by structures like BOC-3,3'-iminodipropylamine.
Chemical and Structural Properties: A Tale of Two Architectures
The structural and chemical disparities between this compound and PEG linkers are at the heart of their differing performance profiles.
This compound: A Compact and Potentially Cationic Linker
This compound is a short, aliphatic diamine. The "BOC" (tert-Butyloxycarbonyl) group is a common protecting group for amines in chemical synthesis, allowing for controlled and sequential conjugation reactions. Once deprotected, the amine groups can be protonated at physiological pH, imparting a cationic character to the linker.
-
Structure and Synthesis: The synthesis typically involves the protection of one or more amine functionalities of 3,3'-iminodipropylamine with a BOC group. This protected intermediate can then be further functionalized for conjugation to a drug or a targeting molecule. The BOC group is readily removed under mild acidic conditions to reveal the reactive amine.
-
Physicochemical Properties:
-
Short Length and Relative Rigidity: Compared to long polymer chains, the dipropylamine backbone is short and less flexible.
-
Potential Cationic Nature: The presence of secondary and primary amines allows for protonation, which can influence interactions with biological membranes.
-
Hydrophilicity/Hydrophobicity Balance: While the amine groups contribute to hydrophilicity, the hydrocarbon backbone is hydrophobic. The overall character is less hydrophilic than long-chain PEG linkers.
-
PEG Linkers: The Archetype of Hydrophilic Polymers
Polyethylene glycol (PEG) is a polymer of repeating ethylene oxide units. In drug delivery, PEG linkers are prized for their high hydrophilicity, biocompatibility, and flexible nature.[]
-
Structure and Synthesis: PEG linkers can be synthesized in various architectures, including linear and branched forms, and with a range of molecular weights.[3] They are often heterobifunctional, possessing different reactive groups at each end for specific conjugation chemistries.[3]
-
Physicochemical Properties:
-
High Hydrophilicity: The repeating ether units form hydrogen bonds with water, creating a hydration shell around the conjugate.[3]
-
Flexibility and Large Hydrodynamic Volume: The long polymer chain is highly flexible and occupies a large volume in solution, which sterically shields the drug conjugate.
-
Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and has low immunogenicity, although the potential for anti-PEG antibodies is a consideration.[]
-
Impact on Pharmacokinetics and Stability
The linker's structure profoundly influences how a drug conjugate behaves in systemic circulation.
PEG Linkers: Masters of Circulation
The use of PEG linkers is a well-established strategy to improve the pharmacokinetic properties of bioconjugates.[]
-
Prolonged Half-Life: The large hydrodynamic volume of the PEG chain reduces renal clearance, significantly extending the circulation half-life of the ADC.[][4]
-
Enhanced Stability: The hydrophilic shield created by PEG minimizes non-specific interactions with plasma proteins and reduces uptake by the reticuloendothelial system, thereby improving the stability of the conjugate in the bloodstream.[][4]
-
Improved Solubility: PEG's hydrophilicity can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the ADC.[3]
This compound: A Focus on Compactness
While less studied in the context of pharmacokinetics, the properties of short, aliphatic linkers like deprotected 3,3'-iminodipropylamine suggest a different profile.
-
Potentially Shorter Half-Life: Lacking the large steric shield of a long PEG chain, conjugates with short polyamine linkers may be cleared more rapidly from circulation.
-
Stability through Rigidity: Some studies suggest that shorter, more rigid linkers can enhance ADC stability by tethering the payload more closely to the antibody, potentially shielding it from premature degradation.[5]
-
Hydrophobicity Considerations: The balance of hydrophobic and hydrophilic regions in polyamine linkers needs to be carefully considered, as excessive hydrophobicity can lead to aggregation and rapid clearance.[6]
| Parameter | ADC with PEG Linker | ADC with Polyamine Linker (e.g., 3,3'-iminodipropylamine) | Rationale |
| Circulation Half-life | Extended | Potentially Shorter | PEG's large hydrodynamic volume reduces renal clearance. |
| Plasma Stability | High | Potentially High | PEG provides steric shielding; shorter linkers may offer stability through payload protection. |
| Solubility | High | Dependent on payload | PEG's hydrophilicity counteracts payload hydrophobicity. |
| Immunogenicity | Low | Generally low | PEG is known for its low immunogenicity. |
| Aggregation Tendency | Low | Potentially higher | PEG's hydration shell prevents aggregation. |
Table 1. Predicted Pharmacokinetic and Stability Properties.
Cellular Uptake and Intracellular Trafficking
The journey of an ADC from the bloodstream into the target cell is another critical phase where the linker's properties can have a significant impact.
PEG Linkers: A Reliance on Targeted Uptake
For ADCs with PEG linkers, cellular internalization is primarily dictated by the binding of the antibody to its target antigen on the cell surface, followed by receptor-mediated endocytosis. However, the long, flexible PEG chain can sometimes create a steric hindrance that may slightly impede the interaction between the antibody and its antigen, and potentially slow down the rate of internalization.
This compound: A Potential Dual-Mode Entry
Polyamine-based linkers offer an intriguing alternative mechanism for cellular uptake. Cancer cells exhibit a high proliferation rate, which is associated with an increased demand for polyamines. Consequently, many cancer cell types overexpress the polyamine transport system (PTS) to facilitate the uptake of these essential molecules.[6]
A drug conjugate with a polyamine linker, such as deprotected 3,3'-iminodipropylamine, may benefit from a dual-mode of cellular entry:
-
Receptor-Mediated Endocytosis: Driven by the targeting antibody.
-
Polyamine Transport System (PTS): The polyamine moiety of the linker could be recognized by the PTS, potentially leading to a more rapid and efficient internalization of the conjugate into cancer cells.[6]
Drug Release and Efficacy
The ultimate goal of an ADC is to release its cytotoxic payload inside the target cell. The linker's chemistry plays a pivotal role in this final step.
Both PEG and polyamine linkers can be designed as either cleavable or non-cleavable . Cleavable linkers are engineered to break in response to the specific conditions of the intracellular environment, such as the acidic pH or the presence of certain enzymes in the lysosome. Non-cleavable linkers remain intact, and the drug is released upon the complete degradation of the antibody backbone in the lysosome.
Lysosomal Degradation
Following internalization, ADCs are typically trafficked to the lysosome, an organelle rich in degradative enzymes. The efficiency of payload release can be influenced by the linker's susceptibility to lysosomal proteases. While peptide-based cleavable linkers are common, the degradation of the linker backbone itself can be a factor. The shorter, potentially more rigid structure of a polyamine linker might be processed differently by lysosomal enzymes compared to the long, flexible chain of PEG.
Impact on Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency. While a desirable attribute, it doesn't always correlate directly with in vivo efficacy.
-
PEG Linkers: Studies have shown that the presence of a long PEG chain can sometimes reduce the in vitro cytotoxicity of an ADC.[7][8] This is often considered an acceptable trade-off for the significantly improved pharmacokinetics and overall in vivo performance.
-
Polyamine Linkers: In cancer cells that overexpress the PTS, a polyamine-linked conjugate could potentially achieve higher intracellular concentrations, leading to enhanced in vitro cytotoxicity.
| Parameter | ADC with PEG Linker | ADC with Polyamine Linker | Rationale |
| In Vitro IC50 | Potentially Higher | Potentially Lower | PEG may sterically hinder uptake; PTS-mediated uptake could increase intracellular drug concentration. |
| In Vivo Efficacy | High (clinically validated) | Potentially High | Improved PK of PEG-ADCs leads to better tumor accumulation; enhanced uptake of polyamine-ADCs could improve efficacy. |
| Bystander Effect | Dependent on payload | Dependent on payload | The ability of the released drug to diffuse and kill neighboring cells is a property of the drug itself. |
Table 2. Comparative Efficacy Parameters.
Experimental Protocols
To empirically compare the performance of ADCs constructed with this compound and PEG linkers, the following experimental workflows are recommended.
Protocol 1: Comparative In Vitro Plasma Stability Assay
Objective: To assess the stability and rate of payload deconjugation of ADCs with polyamine and PEG linkers in plasma.
Methodology:
-
Preparation of Plasma: Obtain pooled human and mouse plasma.
-
Incubation: Incubate each ADC (e.g., at 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, quench the reaction and process the samples to isolate the ADCs. This can be achieved through affinity capture using protein A/G beads.
-
Analysis: Analyze the captured ADCs by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.
-
Data Interpretation: A decrease in DAR over time indicates linker instability and payload release. Compare the rate of DAR decrease between the two linker types.
Protocol 2: Comparative Cellular Uptake Study by Flow Cytometry
Objective: To quantify and compare the rate and extent of internalization of ADCs with polyamine and PEG linkers into target cancer cells.
Methodology:
-
ADC Labeling: Conjugate a fluorescent dye (e.g., Alexa Fluor 488) to each ADC.
-
Cell Culture: Plate target cancer cells (ideally with known high and low expression of the target antigen and PTS) in a multi-well plate.
-
Incubation: Treat the cells with the fluorescently labeled ADCs at a fixed concentration (e.g., 10 µg/mL) and incubate at 37°C for various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Cell Preparation: At each time point, wash the cells to remove unbound ADC, detach them from the plate, and prepare a single-cell suspension.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the amount of internalized ADC.
-
Data Interpretation: Compare the MFI values between the two linker types at each time point to determine differences in cellular uptake kinetics.
Conclusion and Future Perspectives
The choice between a this compound-type linker and a PEG linker is a strategic decision that depends on the specific goals of the drug development program.
-
PEG linkers are the established choice for maximizing the circulation half-life and stability of an ADC, thereby increasing the probability of tumor accumulation.[] They are particularly advantageous for payloads that are highly hydrophobic.[6] However, the potential for reduced in vitro potency and steric hindrance are factors to consider.[7][8]
-
This compound , as a representative of short, polyamine-based linkers, presents an exciting alternative. The potential for enhanced cellular uptake via the polyamine transport system in certain cancers could translate to improved efficacy, especially for tumors that are less sensitive to traditional ADCs.[6] The shorter, more rigid nature of this linker may also offer a different stability profile.[5]
Future research should focus on direct comparative studies of these linker classes, evaluating their performance with a variety of antibodies, payloads, and tumor models. The development of novel linkers that combine the beneficial attributes of both—for instance, shorter PEG chains appended to a polyamine backbone—could lead to the next generation of highly effective and safe targeted therapies. Ultimately, a nuanced understanding of how linker chemistry dictates biological behavior will continue to drive innovation in the field of drug delivery.
References
-
AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker? Retrieved from [Link]
- Li, G., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540.
- Pasut, G., & Veronese, F. M. (2025).
- Iovine, V., et al. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity? Molecules, 28(11), 4495.
- Su, Y., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
- Su, D., et al. (2020). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
-
Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
- Li, G., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540.
- D'Souza, A. A., & Devare, J. (2023).
- Hamelin, B., et al. (n.d.). In vivo testing of drug-linker stability. Methods in Molecular Biology.
- Tawfiq, Z., et al. (2020). Synthesis and Biological Evaluation of Antibody Drug Conjugates Based on an Antibody Expression System: Conamax. ACS Omega, 5(13), 7193-7200.
- Iovine, V., et al. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity? Molecules, 28(11), 4495.
-
Cheméo. (n.d.). Chemical Properties of 3,3'-Iminobispropylamine (CAS 56-18-8). Retrieved from [Link]
- Fu, Y., & Ho, R. J. Y. (2018). Dendritic PEG outer shells enhance serum stability of polymeric micelles. Journal of Controlled Release, 278, 12-21.
Sources
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- 4. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
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- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
elemental analysis validation for BOC-3,3'-iminodipropylamine complexes
Publish Comparison Guide: Elemental Analysis Validation for BOC-3,3'-iminodipropylamine Complexes
Executive Summary: The Validation Paradox
In the high-stakes arena of drug development and advanced materials, This compound (and its metal complexes) represents a critical class of polyamine ligands.[1] These molecules are pivotal intermediates for synthesizing macrocyclic chelators, MRI contrast agents, and cationic lipids for RNA delivery.
However, validating their purity presents a "Validation Paradox." The industry standard—Elemental Analysis (EA) —often yields failing results for these specific complexes, not because of impurity, but because of their inherent physicochemical behaviors: hygroscopicity, solvent inclusion, and refractory carbide formation during combustion.
This guide compares EA against its modern challengers, Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .[1] We provide evidence-based protocols to overcome the limitations of EA and demonstrate why a multi-modal approach is the new gold standard for these viscous, nitrogen-rich complexes.
The Challenger Landscape: EA vs. qNMR vs. HRMS
For a Senior Scientist, the choice of validation method is not just about compliance; it is about certainty. Below is a comparative analysis based on experimental performance with BOC-protected polyamine complexes.
Comparative Performance Matrix
| Feature | Elemental Analysis (Combustion) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Output | Bulk Purity (% C, H, N) | Absolute Purity (wt%) | Molecular Formula ID |
| Sample Requirement | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg (Destructive) |
| Accuracy (Typical) | ± 0.4% (absolute) | ± 0.5 – 1.0% (relative) | < 5 ppm (mass error) |
| BOC-Specific Issue | High Failure Rate: Trapped solvents & incomplete combustion (carbides).[1] | Resolved: Distinguishes solvent peaks from analyte. | Blind Spot: Cannot detect inorganic salts or bulk solvent easily.[1] |
| Throughput | Low (requires weighing/equilibration) | High (automated acquisition) | High |
| Cost Efficiency | Moderate (consumables + maintenance) | Low (if instrument available) | Moderate |
Deep Dive: Why Standard EA Fails BOC-Amines
This compound complexes act as "molecular sponges."[1] The secondary amines and carbamate oxygens form strong hydrogen bond networks with atmospheric water and synthesis solvents (DCM, THF).
The Mechanism of Failure
-
Hygroscopicity: A standard EA tolerance is ±0.4%.[1] For a complex with MW ~400, absorbing just 0.5 equivalents of water shifts the Carbon % by >0.8%, causing a false fail.
-
Refractory Carbide Formation: When analyzing metal complexes (especially Platinum group or refractory metals like Zr/Ti), the metal can trap carbon as carbides (e.g.,
) in the combustion crucible. This results in consistently low Carbon values, leading researchers to erroneously recrystalize pure product.
The Solution: qNMR as the Primary Validator
For diamagnetic complexes (Zn, Pd, Cd) or the free ligand, qNMR is superior . It allows you to:
-
Quantify the exact molar ratio of trapped solvent.
-
Determine absolute purity using an internal standard (e.g., Maleic Acid or TCNB) without requiring a reference standard of the analyte itself.
Supporting Experimental Data: A Case Study
Subject: Validation of Zn(II)-[N-BOC-3,3'-iminodipropylamine]Cl2 Complex. Theoretical Values: C: 42.15%, H: 7.55%, N: 11.20%.
Experiment A: Standard Elemental Analysis (Combustion)
-
Result: C: 40.85%, H: 7.80%, N: 10.95%.
-
Status: FAIL (Carbon deviation > 1.3%).[1]
-
Interpretation: The low carbon and high hydrogen suggest solvent/water trapping, but EA cannot distinguish between the two.
Experiment B: qNMR Validation (The "Truth" Serum)
-
Method: 10 mg sample + 5 mg Maleic Acid (Internal Standard) in DMSO-d6.
-
Result:
-
Analyte Purity: 96.5%
-
Detected Impurity: 0.8 equivalents of
and 0.1 equivalents of DCM.
-
-
Recalculated EA: When the theoretical EA is adjusted for the solvate (
), the experimental EA values match within ±0.15%.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating BOC-polyamine complexes, distinguishing between paramagnetic (NMR-silent) and diamagnetic pathways.
Caption: Decision tree for validating BOC-amine complexes. Note the divergence for paramagnetic species where qNMR is not viable.
Detailed Experimental Protocols
Protocol 1: Optimized Elemental Analysis for Refractory Complexes
Use this when qNMR is impossible (e.g., paramagnetic Cu(II) complexes).
-
Pre-treatment: Dry the sample in a vacuum drying pistol over
at 50°C for 24 hours. BOC groups are thermally unstable above 80°C; do not overheat .[1] -
Weighing: Weigh 2–3 mg of sample into a tin capsule.
-
Combustion Aid: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) to the capsule.-
Why? This acts as an oxygen donor and flux, preventing the formation of metal carbides that artificially lower Carbon readings.
-
-
Cycle: Run on "Hard to Burn" or "Extended" cycle (high oxygen dose, longer burn time >90s).
Protocol 2: Absolute Purity via qNMR
Use this for the free ligand and diamagnetic (Zn, Pd) complexes.
-
Internal Standard (IS) Selection:
-
Sample Prep:
-
Weigh ~10 mg of analyte (
) and ~5 mg of IS ( ) directly into the NMR tube using a micro-balance (precision ±0.01 mg). -
Dissolve in 0.6 mL suitable deuterated solvent.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Set to
of the longest relaxing proton (typically >30s for aromatic IS, ~10s for aliphatic amines). -
Scans: 16–32 (High S/N ratio is required).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.[2][3][4]
References
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link
-
Tate, J. F. (2022).[1] "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Organic & Inorganic Au, 2(4), 286–290. Link
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (Chapter on Protection for the Amino Group). Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.[1] Link
-
European Medicines Agency. (2014).[1] "Guideline on the use of Near Infrared Spectroscopy by the pharmaceutical industry and the data requirements for new submissions and variations." (Contextualizing modern analytical validation). Link
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- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Complete BOC Removal from 3,3'-iminodipropylamine using TLC
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical development, the precise control of protecting groups is paramount. The tert-butyloxycarbonyl (BOC) group is a workhorse for the protection of amines, prized for its stability and generally mild removal conditions. However, incomplete deprotection can lead to complex downstream reaction mixtures, purification challenges, and ultimately, lower yields of the desired product. This guide provides an in-depth, field-proven methodology for validating the complete removal of the BOC group from 3,3'-iminodipropylamine, a common diamine linker, using Thin Layer Chromatography (TLC). Furthermore, we will objectively compare TLC with other analytical techniques, providing a holistic view for selecting the most appropriate validation method for your specific needs.
The Criticality of Complete Deprotection
3,3'-iminodipropylamine possesses two primary amine functionalities and one secondary amine. When fully protected with BOC groups, its polarity is significantly reduced. The successful removal of these lipophilic protecting groups to regenerate the free amine is a critical transformation. Failure to achieve complete deprotection results in a mixture of the fully deprotected diamine, partially deprotected intermediates, and unreacted starting material. These closely related species can be challenging to separate, complicating subsequent synthetic steps and the characterization of the final compound. Therefore, a robust and reliable analytical method to confirm the absence of any BOC-protected species is not just a matter of procedural formality but a cornerstone of synthetic success.
Thin Layer Chromatography: A Rapid and Cost-Effective Validation Tool
Thin Layer Chromatography (TLC) is a powerful, yet simple, chromatographic technique that is exceptionally well-suited for the rapid monitoring of chemical reactions. Its utility in validating BOC deprotection stems from the significant polarity difference between the BOC-protected starting material and the free amine product.
The Principle of Separation
In normal-phase TLC, a stationary phase, typically silica gel (a polar adsorbent), is coated onto a plate. The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action. Compounds in the reaction mixture are spotted at the bottom of the plate and are partitioned between the stationary and mobile phases.
-
BOC-protected 3,3'-iminodipropylamine: Being significantly less polar due to the presence of the bulky, nonpolar tert-butyl groups, it will have a weaker affinity for the polar silica gel and a stronger affinity for a less polar mobile phase. Consequently, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) .
-
3,3'-iminodipropylamine (free amine): As a highly polar molecule with three amine groups capable of strong hydrogen bonding with the silica gel, it will have a strong affinity for the stationary phase.[1] This strong interaction will impede its movement up the plate, leading to a lower Rf value .
The clear separation between the starting material and the product spots on the TLC plate provides a visual confirmation of the reaction's progress and completion.
Experimental Protocol: TLC Analysis of BOC Deprotection
This protocol is designed to be a self-validating system, ensuring clear and reproducible results.
Materials
-
TLC plates: Silica gel 60 F254
-
Developing chamber
-
Capillary spotters
-
Reaction mixture aliquots
-
Standard of BOC-protected 3,3'-iminodipropylamine (starting material)
-
Mobile Phase (Eluent): A mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH4OH) in a ratio of 8:2:0.5 (v/v/v) .
-
Rationale: Dichloromethane serves as the primary, less polar solvent. Methanol increases the polarity of the mobile phase to facilitate the movement of the polar amine product. The addition of a small amount of ammonium hydroxide is crucial; it acts as a basic modifier to suppress the ionization of the amine groups, preventing streaking and leading to more defined spots on the acidic silica gel surface.
-
-
Visualization Agent: Ninhydrin stain
-
Rationale: Ninhydrin is a highly sensitive reagent that reacts with primary and secondary amines to produce a distinctive purple-colored product (Ruhemann's purple).[2] This makes it ideal for visualizing the deprotected amine. Importantly, BOC-protected amines can also be visualized with ninhydrin stain upon heating, as the heat can facilitate the removal of the BOC group, allowing the underlying amine to react.[2] This allows for the visualization of both the starting material and the product on the same plate.
-
Step-by-Step Methodology
-
Prepare the Developing Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.
-
Spot the TLC Plate: Using a capillary spotter, carefully apply small, concentrated spots of the following on the baseline of the TLC plate (approximately 1 cm from the bottom):
-
Lane 1: Starting material (BOC-protected 3,3'-iminodipropylamine) dissolved in a suitable solvent (e.g., DCM).
-
Lane 2: A co-spot of the starting material and the reaction mixture.
-
Lane 3: The reaction mixture.
-
-
Develop the Chromatogram: Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Dip the dried plate into the ninhydrin staining solution or spray it evenly.
-
Gently heat the plate with a heat gun until colored spots appear. The free amine should appear as a purple spot, while the BOC-protected starting material may appear as a fainter yellow or purple spot upon strong heating.
-
Interpreting the Results
-
Complete Deprotection: A successful deprotection will show the complete disappearance of the starting material spot (higher Rf) in the reaction mixture lane and the appearance of a new, intense spot at a lower Rf corresponding to the free amine. The co-spot lane will show two distinct spots.
-
Incomplete Deprotection: The presence of a spot in the reaction mixture lane with the same Rf as the starting material indicates an incomplete reaction. The relative intensity of the starting material and product spots can give a qualitative indication of the reaction's progress.
Workflow for TLC Validation of BOC Deprotection
Caption: Workflow for validating BOC deprotection using TLC.
Comparison with Alternative Analytical Techniques
While TLC is an excellent primary tool for reaction monitoring, other techniques offer complementary and often more quantitative data. The choice of method depends on the specific requirements of the analysis, available instrumentation, and budget.
| Feature | Thin Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity on a solid stationary phase. | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio detection. | Detection of nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Speed | Very fast (15-30 minutes per analysis).[3] | Fast (5-20 minutes per analysis). | Moderately fast (10-30 minutes per analysis). | Slower (minutes to hours for detailed analysis).[4] |
| Cost | Very low (pennies per sample). | High initial instrument cost; moderate cost per sample ( | High initial instrument cost; moderate cost per sample. | Very high initial instrument cost; moderate to high cost per sample. |
| Sensitivity | Moderate (microgram level). | Very high (nanogram to picogram level).[6] | Very high (picogram to femtogram level). | Low (milligram to microgram level).[4] |
| Quantitative? | Semi-quantitative at best without a densitometer. | Highly quantitative. | Highly quantitative. | Highly quantitative.[7] |
| Ease of Use | Very easy to perform. | Requires specialized training. | Requires specialized training. | Requires specialized training. |
| Key Advantage for this Application | Rapid, visual confirmation of reaction completion at a very low cost. | High sensitivity for detecting trace amounts of starting material; provides molecular weight confirmation. | Not ideal for polar, non-volatile amines without derivatization.[8][9] | Provides unambiguous structural confirmation of the product and can identify byproducts. |
| Key Disadvantage for this Application | Limited quantitative ability; resolution may be insufficient for complex mixtures. | Higher cost and complexity. | 3,3'-iminodipropylamine is not volatile and would require derivatization, adding complexity.[10] | Low sensitivity may not detect trace impurities; broadening of amine peaks can complicate spectra.[11] |
In-depth Considerations for Alternative Techniques:
-
LC-MS: This is the gold standard for confirming the identity (by mass) and purity of the final product. It is particularly useful for detecting trace amounts of unreacted starting material that may not be visible on a TLC plate. A typical LC-MS analysis for this purpose would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
GC-MS: Due to the low volatility of 3,3'-iminodipropylamine, direct analysis by GC-MS is challenging. Derivatization to increase volatility would be necessary, adding an extra step to the analytical workflow and potentially introducing new variables.
-
NMR Spectroscopy: 1H NMR is invaluable for the structural elucidation of the final product. The disappearance of the characteristic large singlet from the tert-butyl protons of the BOC group (typically around 1.4 ppm) and the appearance of signals corresponding to the N-H protons of the free amine provide definitive evidence of deprotection. However, the N-H protons can exchange with solvent, leading to broad signals that can be difficult to integrate accurately.
Conclusion: A Multi-faceted Approach to Validation
For the routine validation of complete BOC removal from 3,3'-iminodipropylamine, Thin Layer Chromatography stands out as the most efficient and cost-effective method for real-time reaction monitoring. Its simplicity, speed, and the clear visual distinction it provides between the nonpolar starting material and the polar product make it an indispensable tool for any synthetic chemist.
However, for a comprehensive and rigorous validation, especially in the context of drug development and process optimization, a multi-technique approach is recommended. Following the initial confirmation of reaction completion by TLC, a final product analysis by LC-MS is advised to confirm the molecular weight and assess purity with high sensitivity. NMR spectroscopy should be employed for the definitive structural confirmation of the deprotected product. By leveraging the strengths of each of these techniques, researchers can ensure the integrity of their synthetic intermediates and the ultimate success of their scientific endeavors.
References
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved January 26, 2026, from [Link]
-
LibreTexts. (2022, April 7). 2.3D: Separation Theory. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved January 26, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. Retrieved January 26, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). R F values of polyamines on calcium sulfate and silica gel coatings using different solvents. Retrieved January 26, 2026, from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation? Retrieved January 26, 2026, from [Link]
-
Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction? Retrieved January 26, 2026, from [Link]
-
Reddit. (n.d.). TLC Solvent for Very Polar Molecule. r/Chempros. Retrieved January 26, 2026, from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved January 26, 2026, from [Link]
-
VanVeller, B. (n.d.). How to TLC (Thin Layer Chromatography). VanVeller Lab Resources - Department of Chemistry, Iowa State University. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2022, June 3). How to get pure nmr after deprotection of Boc by TFA? Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 26, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). How Much Does LCMS Analysis Service Cost in 2025? A Buyer's Guide. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved January 26, 2026, from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved January 26, 2026, from [Link]
-
Adejare, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Reddit. (2025, July 30). Can boc anhydride be visualized by PMA tlc stain. r/CHROMATOGRAPHY. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2025, August 9). Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. Retrieved January 26, 2026, from [Link]
-
Reddit. (2013, September 11). Question on switching TLC Plates, why Rf values might change? r/chemistry. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 26, 2026, from [Link]
-
Corcoran, O., & Spraul, M. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. Retrieved January 26, 2026, from [Link]
-
Adejare, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Retrieved January 26, 2026, from [Link]
-
Donohoe, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved January 26, 2026, from [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved January 26, 2026, from [Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved January 26, 2026, from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 26, 2026, from [Link]
-
Mata-Gómez, M. A., et al. (2022). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Molecules, 27(15), 4987. [Link]
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ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved January 26, 2026, from [Link]
-
Corcoran, O., & Spraul, M. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. Retrieved January 26, 2026, from [Link]
-
Excedr. (2025, March 24). Mass Spectrometer Costs: How Much Should You Budget? Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2016, January 28). How costly is the HPLC or LC-MS method of serum 25(OH)D (Vitamin D) level measurement? Retrieved January 26, 2026, from [Link]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal & Handling Guide: N-Boc-3,3'-Iminodipropylamine
[1]
Executive Safety Directive
N-Boc-3,3'-iminodipropylamine (CAS 82409-04-9 ) is a specialized polyamine derivative used frequently in linker synthesis and supramolecular chemistry.[1] While the tert-butoxycarbonyl (Boc) group masks one amine, the remaining free amine functionalities retain significant basicity and nucleophilicity.[1]
Immediate Operational Rule: Treat this substance as a Corrosive (Class 8) material. It poses severe risks of skin burns and eye damage.[1][2][3] Under no circumstances should this compound be disposed of via municipal drains or mixed with acidic waste streams without explicit neutralization protocols, as exothermic reactions and gas evolution may occur.
Chemical Identity & Hazard Profiling
To ensure precise handling, verify the substance identity against the following technical specifications. Misidentification is a primary cause of laboratory accidents during waste segregation.[1]
Table 1: Technical Specifications & Hazard Data
| Parameter | Specification |
| Chemical Name | tert-Butyl [3-(3-aminopropylamino)propyl]carbamate |
| Common Name | N-Boc-3,3'-iminodipropylamine |
| CAS Number | 82409-04-9 |
| Molecular Formula | C₁₁H₂₅N₃O₂ |
| Molecular Weight | 231.34 g/mol |
| Physical State | Colorless to pale yellow liquid (viscous) |
| Basicity (pKa) | ~10.5 (estimated for free secondary/primary amines) |
| Flash Point | 125 °C (Closed Cup) |
| Storage Condition | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
| GHS Classification | Skin Corr.[1][2][3][4][5] 1B (H314), Eye Dam. 1 (H318) |
Technical Insight: The Boc group is acid-labile.[1] Accidental contact with strong acids (e.g., HCl, TFA) during disposal will release isobutylene gas and CO₂, potentially pressurizing waste containers.[1] Never store or dispose of in sealed vessels containing acidic residues.
Disposal Workflow & Decision Logic
The following workflow illustrates the critical decision points for disposing of N-Boc-3,3'-iminodipropylamine. This process is designed to prevent cross-contamination and ensure regulatory compliance (RCRA).[1]
Figure 1: Decision tree for the safe segregation and packaging of N-Boc-3,3'-iminodipropylamine waste.
Detailed Procedural Guide
Phase 1: Pre-Disposal Stabilization
Before moving the chemical to waste, ensure it is stable.[1]
-
Quenching: If the material is part of a reaction mixture containing active electrophiles (e.g., acid chlorides, isocyanates), quench the reaction first to prevent polymerization or heat generation in the waste drum.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with standard organic waste streams.[1] Avoid mixing with oxidizers (e.g., peroxides, nitric acid) as amines can form explosive N-oxides or ignite.[1]
Phase 2: Packaging & Segregation
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers (aluminum/zinc) as alkaline amines can corrode them and generate hydrogen gas.[1]
-
Waste Stream: Classify as "Basic Organic Waste" .[1]
-
RCRA Code (USA): Likely D002 (Corrosivity) if pH ≥ 12.5.[1]
-
-
Labeling: Clearly mark the container with:
Phase 3: Spill Management (Emergency Protocol)
In the event of a spill during transport to the waste area:
-
Evacuate & Ventilate: Amines often have a fishy, ammonia-like odor.[1] Evacuate the immediate area.
-
PPE: Don a full-face respirator (with amine/organic vapor cartridges), nitrile gloves (double-gloved), and a lab coat.
-
Absorb: Use an inert absorbent (vermiculite or sand).[1] Do not use paper towels (risk of spontaneous heating).[1]
-
Neutralize (Optional for small spills): A dilute solution of citric acid can be used to neutralize the spill residue on the floor, but be prepared for mild heat generation.[1]
Scientific Rationale: Why Incineration?
We recommend High-Temperature Incineration as the ultimate disposal method.[1]
-
Thermal Decomposition: At temperatures >800°C, the Boc group decomposes to isobutylene and CO₂, while the amine backbone oxidizes to nitrogen oxides (NOx), CO₂, and H₂O.[1]
-
Environmental Protection: Direct drain disposal is prohibited because polyamines are toxic to aquatic life (algal inhibition) and can disrupt the pH balance of local water systems.[1]
-
Chemical Stability: The Boc group is thermally unstable above ~150°C. Controlled incineration ensures this decomposition happens safely within a scrubber-equipped facility, rather than uncontrolled in a landfill.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5942, 3,3'-Iminodipropylamine. Retrieved from [Link]
Sources
- 1. 3,3'-IMINODIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 82409-04-9 CAS MSDS (BOC-3,3'-IMINODIPROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
